molecular formula C5H6O2 B1360289 Methyl 2-butynoate CAS No. 23326-27-4

Methyl 2-butynoate

Cat. No.: B1360289
CAS No.: 23326-27-4
M. Wt: 98.1 g/mol
InChI Key: UJQCANQILFWSDJ-UHFFFAOYSA-N
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Description

Methyl 2-butynoate is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 98.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244950. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl but-2-ynoate
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InChI

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQCANQILFWSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177876
Record name 2-Butynoic acid, methyl ester
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Molecular Weight

98.10 g/mol
Source PubChem
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CAS No.

23326-27-4
Record name 2-Butynoic acid, methyl ester
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Record name 2-Butynoic acid, methyl ester
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Record name Methyl 2-butynoate
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-butynoate, a versatile reagent in organic synthesis, presents a unique combination of functionality that makes it a valuable building block in the development of complex molecules. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic data, and a representative experimental protocol for its synthesis. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid with a characteristically fruity odor.[1] It is soluble in many organic solvents but demonstrates insolubility in water.[1] A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₅H₆O₂[2]
Molecular Weight 98.10 g/mol [2]
CAS Number 23326-27-4[2]
Boiling Point 76-77 °C (at 80 mmHg)[3]
Density 0.98 g/cm³[3]
Refractive Index 1.436 - 1.438[3]
Flash Point 45 °C[3]
InChIKey UJQCANQILFWSDJ-UHFFFAOYSA-N[4][5]
Canonical SMILES CC#CC(=O)OC[2]

Chemical Structure

The structure of this compound features a terminal methyl group, an internal alkyne, and a methyl ester functionality. This arrangement of functional groups provides multiple sites for chemical modification.

Figure 1: 2D Structure of this compound

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques. The following tables summarize the key data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ) ppmMultiplicityAssignment
~2.0s-C≡C-CH₃
~3.7s-O-CH₃
¹³C NMR Chemical Shift (δ) ppmAssignment
~4.0-C≡C-C H₃
~52.0-O-C H₃
~73.0-C ≡C-CH₃
~85.0-C≡C -CH₃
~154.0C =O

Note: Predicted chemical shifts based on typical values for similar functional groups.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibrational Mode
~2240C≡C stretch
~1715C=O stretch (ester)
Mass Spectrometry (MS)
m/zInterpretation
98Molecular Ion [M]⁺
83[M - CH₃]⁺
69[M - OCH₃]⁺
53[M - COOCH₃]⁺

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and straightforward method for the preparation of this compound is the Fischer esterification of 2-butynoic acid with methanol (B129727), using a strong acid catalyst.

Materials:

  • 2-Butynoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butynoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-Butynoic Acid in Methanol add_catalyst Add Sulfuric Acid start->add_catalyst reflux Reflux add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in Ether evaporate->dissolve wash Wash with NaHCO3, Water, Brine dissolve->wash dry Dry over MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill end_product Pure this compound distill->end_product

Figure 2: Synthesis Workflow for this compound

Reactivity and Applications

This compound is a valuable precursor in various organic transformations. Its electron-deficient alkyne, conjugated to the ester group, makes it an excellent dienophile in Diels-Alder reactions for the construction of six-membered rings.[6] It can also undergo nucleophilic additions and reductions at the alkyne, as well as reactions involving the ester functionality.

Diels-Alder Reaction

A representative example is the [4+2] cycloaddition with a diene, such as cyclopentadiene, to form a bicyclic adduct. This reaction is a powerful tool for generating molecular complexity.

Figure 3: Diels-Alder Reaction Pathway

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a functionally rich small molecule with well-characterized chemical and physical properties. Its utility as a synthetic intermediate, particularly in cycloaddition reactions, makes it a valuable tool for chemists in academia and industry. This guide provides the essential technical information to facilitate its safe and effective use in the laboratory.

References

Methyl 2-butynoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23326-27-4 Molecular Weight: 98.10 g/mol [1]

This technical guide provides an in-depth overview of methyl 2-butynoate, a versatile reagent in organic synthesis, with a particular focus on its applications in drug discovery and development. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and key reactions, including detailed experimental protocols.

Chemical and Physical Properties

This compound, also known as methyl tetrolate, is a colorless to yellow liquid with a fruity odor.[2] It is soluble in organic solvents but insoluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₆O₂[2][3][4]
CAS Number 23326-27-4[3][4]
Molecular Weight 98.10 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 140.9 ± 9.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 45.0 °C
Refractive Index 1.4360 to 1.4380 (20°C, 589 nm)
Solubility Soluble in organic solvents, insoluble in water[2]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

TechniqueKey Features
¹H NMR The proton nuclear magnetic resonance (¹H NMR) spectrum shows characteristic signals for the two methyl groups.
¹³C NMR The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum displays signals for the five distinct carbon atoms, including the two sp-hybridized carbons of the alkyne and the carbonyl carbon of the ester.
Infrared (IR) Spectroscopy The infrared (IR) spectrum exhibits a strong absorption band for the C=O stretching of the ester group and a characteristic absorption for the C≡C triple bond.
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of 2-butynoic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 2-Butynoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butynoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

G Synthesis of this compound 2-Butynoic_Acid 2-Butynoic Acid Reaction Fischer Esterification (Reflux) 2-Butynoic_Acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Methyl_2-butynoate This compound Reaction->Methyl_2-butynoate Water Water Reaction->Water

Caption: Synthesis of this compound via Fischer Esterification.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis due to the reactivity of its electron-deficient alkyne, which can participate in a variety of chemical transformations. It is particularly useful in the construction of complex molecules, including heterocyclic compounds and carbocycles, which are often key scaffolds in drug molecules.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions to form six-membered rings. The electron-withdrawing nature of the ester group activates the alkyne for [4+2] cycloaddition with a wide range of dienes.

Experimental Protocol: Diels-Alder Reaction of this compound
  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound and the diene in a suitable solvent (e.g., toluene (B28343) or xylene).

  • Reaction: Heat the reaction mixture to the desired temperature (often ranging from 80 to 150 °C) and stir for several hours to days. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

G Diels-Alder Reaction Workflow Methyl_2-butynoate This compound (Dienophile) Reaction [4+2] Cycloaddition (Heat) Methyl_2-butynoate->Reaction Diene Diene Diene->Reaction Cycloadduct Diels-Alder Adduct (Cyclohexadiene derivative) Reaction->Cycloadduct

References

An In-depth Technical Guide to the Synthesis and Preparation of Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of Methyl 2-butynoate, a valuable reagent and building block in organic synthesis. This document details the most common and effective synthetic methodologies, including the classic Fischer esterification of 2-butynoic acid and an alternative route involving the alkylation of a propyne (B1212725) precursor. Each method is presented with a detailed experimental protocol, a summary of reaction parameters, and expected outcomes. Furthermore, this guide includes a thorough characterization of this compound, featuring a compilation of its key physical and spectroscopic properties. The information is structured to be a practical resource for researchers in academia and the pharmaceutical industry, facilitating the efficient and reliable preparation of this important chemical intermediate.

Introduction

This compound, also known as methyl tetrolate, is an α,β-acetylenic ester with the chemical formula C₅H₆O₂. Its structure, featuring a reactive carbon-carbon triple bond conjugated with an ester functionality, makes it a versatile synthon for a variety of organic transformations. It serves as a key starting material for the synthesis of complex heterocyclic compounds, natural products, and pharmaceutical intermediates. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide aims to provide a detailed and practical resource for the laboratory-scale preparation of this compound.

Synthetic Methodologies

Several synthetic routes to this compound have been reported in the literature. This guide will focus on two of the most practical and widely applicable methods:

  • Method 1: Fischer-Speier Esterification of 2-Butynoic Acid. This is a direct and cost-effective method that involves the acid-catalyzed reaction of 2-butynoic acid with methanol (B129727).

  • Method 2: Synthesis from Propyne and Methyl Chloroformate. This approach involves the deprotonation of propyne to form a lithium acetylide, which then acts as a nucleophile to attack methyl chloroformate.

The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research project.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the two primary synthetic methods described in this guide, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Synthesis from Propyne
Starting Materials 2-Butynoic acid, MethanolPropyne, n-Butyllithium, Methyl chloroformate
Catalyst/Reagent Concentrated Sulfuric Acid-
Solvent Methanol (reagent and solvent)Anhydrous Diethyl Ether or THF
Reaction Temperature Reflux (approx. 65 °C)-78 °C to room temperature
Reaction Time 4-8 hours2-4 hours
Typical Yield 80-90%70-85%
Purification Method Extraction and DistillationExtraction and Distillation

Experimental Protocols

Method 1: Fischer-Speier Esterification of 2-Butynoic Acid

This protocol details the synthesis of this compound from 2-butynoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 2-Butynoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-butynoic acid (1.0 equivalent).

  • Add a large excess of anhydrous methanol (10-20 equivalents), which also serves as the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C) for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Transfer the residue to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Method 2: Synthesis from Propyne and Methyl Chloroformate

This protocol describes the synthesis of this compound starting from propyne. A related procedure for a substituted analogue is well-documented in Organic Syntheses, and this protocol is adapted from that reliable source.[1]

Materials:

  • Propyne (gas or condensed liquid)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl chloroformate

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Low-temperature thermometer

  • Dropping funnel

  • Syrringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dry ice/acetone bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Add anhydrous diethyl ether or THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Bubble a known amount of propyne gas through the cold solvent or add a pre-condensed amount of liquid propyne.

  • Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution via syringe while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the lithium propynide.

  • In a separate, dry dropping funnel, place a solution of methyl chloroformate (1.0 equivalent) in the same anhydrous solvent.

  • Add the methyl chloroformate solution dropwise to the lithium propynide suspension at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether or THF.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualization of Workflows and Mechanisms

Fischer-Speier Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification.

Fischer_Esterification_Workflow reagents 2-Butynoic Acid + Methanol + H₂SO₄ (cat.) reflux Reflux (4-8 h) reagents->reflux workup Work-up (Evaporation, Extraction) reflux->workup purification Purification (Distillation) workup->purification product Pure Methyl 2-butynoate purification->product Fischer_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation A 2-Butynoic Acid B Protonated Carbonyl A->B + H⁺ D Tetrahedral Intermediate B->D C Methanol (Nucleophile) C->D E Protonated Intermediate D->E F Protonated Ester E->F G Water E->G H This compound F->H I H⁺ (catalyst regenerated) F->I

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-butynoate (methyl tetrolate) is a versatile and highly reactive building block in organic synthesis. Its unique electronic structure, characterized by an electron-deficient carbon-carbon triple bond conjugated with a carbonyl group, makes it susceptible to a wide array of chemical transformations. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on its applications in the synthesis of complex molecules relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Introduction

This compound (C₅H₆O₂) is a colorless liquid with the CAS number 23326-27-4.[1][2][3] Its structure features a terminal methyl group, a carbon-carbon triple bond, and a methyl ester functionality. This arrangement of functional groups results in a polarized molecule with multiple reactive sites, making it a valuable precursor for the synthesis of a diverse range of organic compounds, including heterocycles and carbocycles.[4][5][6] The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack, while the triple bond itself can participate in various pericyclic reactions. This guide will delve into the key reaction classes of this compound, providing detailed insights into their mechanisms and practical application.

Cycloaddition Reactions

The electron-deficient alkyne of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing access to a variety of cyclic structures.

Diels-Alder Reaction ([4+2] Cycloaddition)

This compound can react with conjugated dienes in a [4+2] cycloaddition to form substituted cyclohexadiene derivatives. These reactions are typically thermally promoted and follow a concerted mechanism.[7][8]

Reaction Scheme:

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

  • Materials: this compound, dicyclopentadiene (B1670491), sealed reaction tube.

  • Procedure: In a sealed reaction tube, this compound (1.0 equiv) and dicyclopentadiene (1.1 equiv) are combined. The tube is securely sealed and heated to 180-185 °C for the specified reaction time.[9] Upon cooling, the reaction mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate) for analysis and purification by column chromatography.

1,3-Dipolar Cycloaddition

This compound is a competent dipolarophile in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides and nitrile oxides, to yield five-membered heterocyclic rings.[12] The reaction with azides, in particular, is a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles.[13][14][15][16][17][18]

Reaction Scheme (with Benzyl (B1604629) Azide):

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials: this compound, benzyl azide (B81097), copper(II) sulfate (B86663) pentahydrate, sodium ascorbate (B8700270), solvent (e.g., t-BuOH/H₂O).[12][19]

  • Procedure: To a solution of this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a mixture of t-butanol and water is added sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then extracted with an organic solvent, dried, and purified by chromatography.

  • Quantitative Data: CuAAC reactions are known for their high efficiency, often providing near-quantitative yields of the triazole product.[16][20]

a

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne in this compound makes it highly susceptible to nucleophilic attack, primarily through a conjugate or Michael-type addition.[21]

Michael Addition of Amines (Aza-Michael Addition)

Amines readily undergo conjugate addition to this compound to form β-enamino esters. The reaction is typically base-catalyzed or can proceed thermally.

Reaction Scheme (with Morpholine):

Experimental Protocol: Aza-Michael Addition of Morpholine (B109124)

  • Materials: this compound, morpholine, aprotic solvent (e.g., acetonitrile).

  • Procedure: To a solution of this compound (1.0 equiv) in acetonitrile, morpholine (1.1 equiv) is added.[19] The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Quantitative Data:

NucleophileConditionsYield (%)Reference
MorpholineAcetonitrile, rtHigh (qualitative)[19]
PiperidineNeat, rtHigh (qualitative)General knowledge

b

Michael Addition of Thiols (Thia-Michael Addition)

Thiols are excellent nucleophiles for conjugate addition to activated alkynes. In the presence of a base catalyst, such as triethylamine, thiols add to this compound to afford β-thio-α,β-unsaturated esters.[13]

Reaction Scheme (with Thiophenol):

Me-C≡C-COOMe --(1. LiAlH₄, Et₂O; 2. H₃O⁺)--> Me-C≡C-CH₂OH

Me-C≡C-COOMe + 2 MeMgBr → Me-C≡C-C(Me)₂-OMgBr --(H₃O⁺)--> Me-C≡C-C(Me)₂-OH

Me-C≡C-COOMe + H₂C=CH₂ + CO --(Co₂(CO)₈)--> 4-Methyl-5-methoxycarbonyl-cyclopent-2-en-1-one

Me-C≡C-COOMe + H₂N-NH₂ → 3-Methyl-1H-pyrazol-5(4H)-one

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-butynoate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 23326-27-4), a key building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Synonyms: Methyl tetrolate, 2-Butynoic acid methyl ester

  • Molecular Formula: C₅H₆O₂[1][2][3]

  • Molecular Weight: 98.10 g/mol [1][4]

  • Appearance: Clear colorless to yellow liquid[3][5]

Spectroscopic Data Summary

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.72Singlet3HO-CH₃
1.99Singlet3HC≡C-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
154.2C=O
85.3C≡C-CH₃
72.8C≡C-CH₃
52.4O-CH₃
3.8C≡C-CH₃

Solvent: CDCl₃. Data sourced from public databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained from a neat liquid film.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-3000MediumC-H stretch (sp³)
2240StrongC≡C stretch (alkyne)
1715StrongC=O stretch (ester)
1435MediumC-H bend (methyl)
1250StrongC-O stretch (ester)

Technique: Neat liquid film[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained using electron ionization (EI).

Table 4: Mass Spectrometry Data (m/z) for this compound

m/zRelative Intensity (%)Assignment
9830[M]⁺ (Molecular Ion)
67100[M - OCH₃]⁺
5315[C₄H₅]⁺
3955[C₃H₃]⁺

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectra are acquired to elucidate the carbon-hydrogen framework of a molecule.[6]

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is filtered through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is used for data acquisition.[4]

  • ¹H NMR Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse sequence is used with a 90° pulse width.

    • The spectral width is set to cover the range of 0-10 ppm.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are employed.

    • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to 0-200 ppm.

    • A longer acquisition time and a larger number of scans (typically several hundred to thousands) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

IR Spectroscopy Protocol

Infrared (IR) spectroscopy is employed to identify the functional groups within the molecule.

  • Sample Preparation: As this compound is a liquid, the spectrum is recorded from a "neat" sample.[7] A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[7][8][9]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[4]

  • Data Acquisition:

    • A background spectrum of the clean salt plates is collected first.

    • The prepared sample is then placed in the spectrometer's sample holder.

    • The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).[9]

  • Data Analysis: The absorption bands are analyzed to identify characteristic vibrations corresponding to the functional groups present in this compound.

Mass Spectrometry Protocol

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: For a volatile liquid like this compound, direct injection or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[10] For direct injection, a small amount of the sample is introduced into the ion source via a heated probe. In GC-MS, the sample is first separated on a GC column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds.[1] The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying stable fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis cluster_results Results Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Direct Injection or GC Intro Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Proc_NMR FT, Phasing, Referencing NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification IR->Proc_IR Proc_MS Peak Assignment, Fragmentation Analysis MS->Proc_MS Res_NMR ¹H & ¹³C Spectra Proc_NMR->Res_NMR Res_IR IR Spectrum Proc_IR->Res_IR Res_MS Mass Spectrum Proc_MS->Res_MS

Caption: General workflow for spectroscopic analysis of this compound.

References

Solubility Profile of Methyl 2-butynoate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-butynoate (CAS No. 23326-27-4) is an unsaturated ester with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility profile, despite the current lack of specific quantitative data in publicly accessible databases and scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its expected behavior in different solvent environments.

PropertyValueReference
Molecular Formula C₅H₆O₂[1][2]
Molecular Weight 98.10 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 144-145 °C (at 760 mmHg)
Density 0.981 g/cm³ at 25 °C
Refractive Index 1.437 at 20 °C
Flash Point 45 °C (113 °F)[1]
Water Solubility Insoluble
LogP (calculated) 1.1[2]

Qualitative Solubility Profile

Based on its chemical structure—a relatively small, polar ester with a nonpolar hydrocarbon backbone—this compound is expected to be soluble in a wide range of common organic solvents. It is generally understood to be insoluble in water. A qualitative assessment of its expected solubility is provided in Table 2. It is important to note that this information is predictive and should be confirmed by experimental determination.

SolventSolvent PolarityExpected SolubilityRationale
Hexane NonpolarSolubleThe alkyl chain of this compound has nonpolar character, favoring solubility in nonpolar alkane solvents.
Toluene (B28343) Nonpolar (Aromatic)SolubleThe nonpolar nature of toluene allows for favorable van der Waals interactions.
Diethyl Ether Slightly PolarVery SolubleThe ether's slight polarity and ability to act as a hydrogen bond acceptor are compatible with the ester group.
Chloroform Slightly PolarVery SolubleChloroform is a good solvent for a wide range of organic compounds, including esters.
Dichloromethane Polar AproticVery SolubleIts polarity is suitable for dissolving the polar ester functional group.
Ethyl Acetate Polar AproticMiscibleAs both are esters of similar size, they are expected to be fully miscible.
Acetone (B3395972) Polar AproticVery SolubleThe polar carbonyl group of acetone interacts favorably with the ester group.
Ethanol (B145695) Polar ProticVery SolubleThe ability of ethanol to engage in hydrogen bonding and its alkyl character make it a good solvent for esters.
Methanol Polar ProticVery SolubleSimilar to ethanol, methanol's polarity and hydrogen bonding capabilities facilitate dissolution.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleAs a strong polar aprotic solvent, DMSO is expected to dissolve this compound.
Water Very PolarInsolubleThe hydrophobic alkyl chain and the lack of strong hydrogen bond donating ability limit its solubility in water.

Experimental Protocol for Solubility Determination

The following is a general but detailed methodology for determining the solubility of a liquid compound like this compound in an organic solvent.

4.1. Materials

  • This compound (analyte)

  • Selected organic solvents (reagent grade or higher)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringes and syringe filters (0.22 µm)

4.2. Procedure

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be recorded. "Excess" means that undissolved droplets of this compound should be visible.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow for the separation of the undissolved analyte.

    • To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using GC-FID or another validated analytical method to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.

G Logical Relationship of Solubility cluster_Solute This compound cluster_Solvent Solvent Solute Polar Ester Group + Nonpolar Alkyl Chain Polar Polar Solvents (e.g., Methanol, Acetone) Solute->Polar Favorable Dipole-Dipole Interactions Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Favorable van der Waals Interactions Result1 High Solubility Polar->Result1 Result2 High Solubility Nonpolar->Result2

Caption: Solubility based on solvent polarity.

G Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution (Analyte + Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Sample Sample Supernatant Separate->Sample Filter Filter Sample Sample->Filter Dilute Dilute for Analysis Filter->Dilute Analyze Analyze Concentration (e.g., GC-FID) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: General experimental workflow.

Conclusion

While quantitative, experimentally determined solubility data for this compound in common organic solvents is not currently available in the surveyed literature, its physicochemical properties and structural similarity to other small esters suggest it is readily soluble in a wide range of nonpolar and polar organic solvents and insoluble in water. The provided general experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. It is recommended that experimental validation be performed to establish quantitative solubility values for use in critical research and development activities.

References

Hazards and safety precautions for handling Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling Methyl 2-butynoate (CAS No. 23326-27-4). This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. It outlines the known physical and chemical properties, toxicological data, and fire and explosion hazards. Detailed protocols for safe handling, storage, disposal, and emergency procedures are provided to minimize risk. This guide also includes representative experimental methodologies for assessing the hazards of similar chemical entities, in line with established OECD guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its irritant properties upon contact with skin, eyes, and the respiratory system.

GHS Hazard Classification:

  • Flammable Liquids: Category 3[1]

  • Skin Irritation: Category 2[1]

  • Serious Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Signal Word: Warning[1]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueReference
Molecular Formula C₅H₆O₂--INVALID-LINK--[2]
Molecular Weight 98.100 g/mol --INVALID-LINK--[2]
Appearance Clear, colorless to yellow liquid--INVALID-LINK--[3]
Boiling Point 140.9 ± 9.0 °C at 760 mmHg--INVALID-LINK--[2]
Melting Point -12 °C--INVALID-LINK--[3]
Flash Point 45.0 ± 0.0 °C--INVALID-LINK--[2]
Density 1.0 ± 0.1 g/cm³--INVALID-LINK--[2]
Vapor Pressure 6.0 ± 0.3 mmHg at 25°C--INVALID-LINK--[2]
Refractive Index 1.424--INVALID-LINK--[2]
LogP 1.43--INVALID-LINK--[2]

Toxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain. However, based on its classification, it is known to be an irritant. The following table summarizes the known toxicological endpoints.

HazardClassificationRemarks
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data availableMay cause respiratory irritation.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity - Single Exposure Category 3May cause respiratory irritation.[1]
Specific Target Organ Toxicity - Repeated Exposure No data available
Aspiration Hazard No data available

Fire and Explosion Hazards

This compound is a flammable liquid and its vapor can form explosive mixtures with air.

Hazard ParameterValue/Information
Flash Point 45.0 °C
Extinguishing Media Use dry chemical, CO₂, water spray, or alcohol-resistant foam.
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
Hazardous Combustion Products Carbon oxides (CO, CO₂).

Experimental Protocols

Detailed experimental data for this compound is not publicly available. The following are representative protocols based on OECD guidelines for assessing the hazards of a similar chemical.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Principle: A sequential testing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to obtain a statistically significant result.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. If not water-soluble, an oil such as corn oil may be used.

  • Dosing: A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the series of tests.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

Objective: To determine the potential of a substance to cause skin irritation.[4]

Principle: This in vitro method uses a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[4] The irritancy of a chemical is assessed by its effect on cell viability.[5]

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

  • Preparation: The RhE tissues are pre-incubated in a sterile, defined medium.

  • Application of Test Substance: A small amount of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).

  • Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed and incubated in fresh medium for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined by the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan (B1609692) product, which is then extracted and quantified by measuring its optical density.

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[6]

Flash Point Determination - Closed-Cup Method (Based on ASTM D93)

Objective: To determine the lowest temperature at which the vapor of a liquid can ignite.

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid surface. The flash point is the lowest temperature at which a flash is observed.

Methodology:

  • Apparatus: A Pensky-Martens closed-cup tester is used.

  • Sample Preparation: The sample is cooled to at least 18°C below the expected flash point.

  • Procedure:

    • The sample is placed in the test cup to the specified level.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

    • The ignition source is applied at specified temperature intervals by dipping it into the vapor space.

  • Determination of Flash Point: The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

  • Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.

Handling Procedures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[7] - No smoking.

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Use only non-sparking tools.[7]

  • Avoid breathing vapors or mist.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[7]

  • Keep containers tightly closed when not in use.

  • Store in a flammable liquids storage cabinet.

  • Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[7]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Contain the spill and prevent it from entering drains or waterways. Use a non-sparking tool to collect the absorbed material.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.

Visualizations

Hazard_Mitigation_Workflow cluster_planning Planning and Assessment cluster_execution Experimental Execution cluster_emergency Emergency Response cluster_disposal Waste Management A Identify this compound as a required reagent B Review Safety Data Sheet (SDS) and technical guide A->B C Assess risks for the specific experimental procedure B->C D Identify necessary engineering controls and PPE C->D E Prepare work area: - Fume hood operational - Spill kit ready - Eyewash/shower accessible D->E F Don appropriate PPE: - Goggles/face shield - Gloves - Lab coat E->F G Handle this compound: - Grounding/bonding - Use non-sparking tools - Avoid inhalation and contact F->G H Store properly when not in use G->H M Collect waste in a properly labeled, sealed container H->M I Spill or Exposure Occurs J Follow First Aid Procedures I->J Exposure K Execute Spill Cleanup Protocol I->K Spill L Report Incident J->L K->L N Dispose of waste through approved hazardous waste program M->N

Caption: Hazard identification and mitigation workflow for this compound.

Toxicity_Testing_Workflow cluster_protocol_design Protocol Design & Preparation cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis & Classification A Select appropriate OECD guideline (e.g., TG 425 for oral toxicity, TG 439 for skin irritation) B Prepare test substance and necessary reagents/vehicles A->B C Acclimatize test system (animals or in vitro tissues) B->C D Administer test substance to the test system at defined dose/concentration C->D E Exposure for a specified duration D->E F Observe for signs of toxicity, mortality, or irritation over a defined period E->F G For in vitro tests, perform cell viability assay (e.g., MTT) F->G In Vitro H Record all observations and measurements F->H G->H I Analyze collected data (e.g., calculate LD50 or percent viability) H->I J Classify the substance based on GHS criteria I->J K Generate final study report J->K

Caption: General experimental workflow for toxicity testing of a chemical.

References

An In-depth Technical Guide to Methyl 2-butynoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-butynoate, also known as methyl tetrolate, is a versatile reagent in organic synthesis, prized for its reactivity as a dienophile and its utility as a building block for more complex molecules. This technical guide provides comprehensive information on its commercial availability, key suppliers, and a detailed experimental protocol for a representative synthetic application.

Commercial Availability and Suppliers of this compound

For researchers and drug development professionals, sourcing high-quality this compound is crucial for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this reagent in different purities and quantities. The following table summarizes the commercial availability of this compound from several key suppliers.

SupplierPurity/GradeAvailable Quantities
Thermo Scientific Chemicals 97%1 g, 5 g, 25 g[1][2]
Fisher Scientific 97%1 g, 5 g[3]
Sigma-Aldrich ≥98% (for a related compound, Methyl 2-methylbutyrate)100 g, 1 kg, 4 kg, 20 kg
ChemicalBook 98%Inquire for pricing and quantities[4]
MySkinRecipes 97%1 g, 5 g, 25 g, 100 g[5]
Chemsrc 96.0%1 g[6]
Chongqing Chemdad Co., Ltd 96%Inquire for details[7]

Synthetic Applications: The Diels-Alder Reaction

This compound is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-withdrawing ester group activates the alkyne for reaction with a wide range of dienes, providing a straightforward route to substituted cyclohexadiene derivatives. These products can serve as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Experimental Protocol: Diels-Alder Reaction of this compound with a Substituted Diene

This section details a representative experimental protocol for the Diels-Alder reaction between this compound and a generic substituted diene. This procedure is based on established methodologies for similar cycloaddition reactions and can be adapted for specific dienes with appropriate optimization.

Reaction Scheme:

Diels_Alder Diene Substituted Diene Plus + Dienophile This compound Product Cycloadduct Dienophile->Product Heat (Δ)

Caption: General scheme of the Diels-Alder reaction.

Materials:

  • This compound (dienophile)

  • Substituted diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Toluene (anhydrous)

  • Hydroquinone (B1673460) (inhibitor, optional)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted diene (1.0 equivalent).

  • Addition of Reagents: Dissolve the diene in a minimal amount of anhydrous toluene. To this solution, add this compound (1.1 equivalents). A small amount of hydroquinone can be added to inhibit polymerization, especially if the reaction is to be performed at high temperatures for an extended period.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C for toluene) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically used as the eluent to isolate the desired cycloadduct.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Diels-Alder reaction of this compound.

experimental_workflow arrow arrow start Start setup Reaction Setup: - Add diene to flask - Dissolve in toluene start->setup reagents Add Reagents: - this compound - Hydroquinone (optional) setup->reagents reaction Reaction: - Heat to reflux - Monitor by TLC/GC-MS reagents->reaction workup Work-up: - Cool to room temperature - Remove solvent reaction->workup purification Purification: - Silica gel column chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the Diels-Alder reaction.

This technical guide provides a foundational understanding of the commercial landscape and a key synthetic application of this compound. The provided experimental protocol serves as a starting point for researchers to explore the rich chemistry of this versatile building block in their drug discovery and development endeavors. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction conditions may require optimization depending on the specific substrates used.

References

A Technical Guide to the Fundamental Reactions of Methyl 2-butynoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-butynoate, a versatile acetylenic ester, serves as a valuable building block in organic synthesis, enabling the construction of a diverse array of molecular architectures. Its reactivity is characterized by the electrophilic nature of the carbon-carbon triple bond, which is further activated by the adjacent electron-withdrawing methyl ester group. This guide provides an in-depth exploration of the core reactions of this compound, including cycloaddition reactions, Michael additions, reactions with organometallic reagents, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and drug development.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, as an activated alkyne, readily participates in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction)

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexadiene derivatives. The reaction proceeds in a concerted fashion, and the regioselectivity is governed by the electronic properties of the diene and dienophile.

Representative Reaction: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene (B165502)

While a specific protocol for this compound with 2,3-dimethyl-1,3-butadiene was not found, a closely related and well-documented procedure for the reaction of maleic anhydride (B1165640) with 2,3-dimethyl-1,3-butadiene provides a representative experimental workflow.[1] This reaction is known to be highly efficient and stereoselective.

ReactantsProductConditionsYieldReference
2,3-Dimethyl-1,3-butadiene, Maleic anhydride4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydrideHand warmth, then exothermic to ~100 °CN/A[1]

Experimental Protocol (Adapted from a similar reaction):

  • To 1.0 g of maleic anhydride in a 125 mL Erlenmeyer flask, add the freshly prepared 2,3-dimethyl-1,3-butadiene.

  • Warm the reaction mixture gently with your hands.

  • An exothermic reaction should commence, raising the temperature to approximately 100 °C.

  • After the reaction subsides, allow the mixture to cool to room temperature.

  • Recrystallize the product from a suitable solvent system (e.g., hexanes) to obtain the purified Diels-Alder adduct.

Diels_Alder cluster_reactants Reactants cluster_product Product methyl_2_butynoate This compound product Diels-Alder Adduct methyl_2_butynoate->product Heat diene 2,3-Dimethyl-1,3-butadiene diene->product

Caption: Diels-Alder reaction of this compound.

[3+2] Cycloaddition (Dipolar Cycloaddition)

This compound is an excellent dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. These reactions are highly regioselective and are fundamental in the synthesis of pyrazoles and isoxazoles.

Representative Reaction: Synthesis of a Pyrazole (B372694) Derivative

The reaction of acetylenic esters with hydrazines is a classic method for the synthesis of pyrazoles. A well-documented procedure for the reaction of dimethyl acetylenedicarboxylate (B1228247) (a close analog of this compound) with phenylhydrazine (B124118) provides a reliable protocol.

ReactantsProductConditionsYieldReference
Phenylhydrazine, Dimethyl acetylenedicarboxylateMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateToluene (B28343)/DCM (1:1), reflux, 2 hN/A

Experimental Protocol (Adapted from a similar reaction):

  • In a round-bottom flask, dissolve phenylhydrazine (2 mmol) in a 1:1 mixture of toluene and dichloromethane (B109758) (10 mL).

  • Add dimethyl acetylenedicarboxylate (2 mmol) to the solution.

  • Reflux the reaction mixture for 2 hours, monitoring the progress by thin-layer chromatography.

  • After completion, remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol (B145695) to obtain the pure pyrazole derivative.

Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product methyl_2_butynoate This compound intermediate Adduct methyl_2_butynoate->intermediate Nucleophilic Attack hydrazine Hydrazine hydrazine->intermediate product Pyrazole intermediate->product Cyclization & Tautomerization

Caption: Synthesis of pyrazoles from this compound.

Michael (Conjugate) Addition

The electron-deficient triple bond of this compound is susceptible to nucleophilic attack at the β-carbon in a Michael-type or conjugate addition. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Addition of Amines

Primary and secondary amines add to this compound to form β-enamino esters. The reaction is typically highly stereoselective, yielding the E-isomer.

Representative Reaction: Synthesis of Methyl 3-aminobut-2-enoate

A standard method for the synthesis of β-enamino esters involves the reaction of a β-ketoester with an amine source. The reaction of methyl acetoacetate (B1235776) with ammonium (B1175870) acetate (B1210297) provides a good model for the addition of ammonia (B1221849) to an activated triple bond system.[2]

ReactantsProductConditionsYieldReference
Methyl acetoacetate, Ammonium acetateMethyl 3-aminobut-2-enoateN/A (Improved from published methods)N/A[2]

Experimental Protocol (Conceptual):

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add a solution of the amine (e.g., ammonia in methanol (B129727) or a primary/secondary amine) to the flask.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Michael_Addition_Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product methyl_2_butynoate This compound intermediate Zwitterionic Adduct methyl_2_butynoate->intermediate Nucleophilic Attack amine Amine (R-NH2) amine->intermediate product β-Enamino Ester intermediate->product Proton Transfer

Caption: Michael addition of an amine to this compound.

Addition of Organometallic Reagents

Organocuprates (Gilman reagents) are particularly effective for the conjugate addition of alkyl and aryl groups to α,β-unsaturated carbonyl compounds, including acetylenic esters. This reaction proceeds with high stereoselectivity to afford the corresponding β-substituted α,β-unsaturated esters.

Representative Reaction: Conjugate Addition of Lithium Dimethylcuprate

The conjugate addition of organocuprates to α,β-unsaturated esters is a well-established transformation.

Reactant 1Reactant 2ProductConditionsYieldReference
This compoundLithium dimethylcuprateMethyl 3-methyl-2-butenoateDiethyl ether or THF, low temperatureN/AN/A

Experimental Protocol (General):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the lithium dimethylcuprate solution by adding two equivalents of methyllithium (B1224462) to one equivalent of copper(I) iodide in diethyl ether at 0 °C.

  • Cool the cuprate (B13416276) solution to -78 °C.

  • Slowly add a solution of this compound in diethyl ether to the cuprate solution.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Organocuprate_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product methyl_2_butynoate This compound intermediate Vinylcuprate Intermediate methyl_2_butynoate->intermediate Conjugate Addition cuprate Lithium Dimethylcuprate cuprate->intermediate product Methyl 3-methyl-2-butenoate intermediate->product Protonolysis

Caption: Organocuprate addition to this compound.

Reduction Reactions

The triple bond and the ester functionality of this compound can be selectively reduced using various reagents.

Catalytic Hydrogenation

Catalytic hydrogenation of the triple bond can lead to the corresponding alkene (methyl 2-butenoate) or alkane (methyl butanoate), depending on the catalyst and reaction conditions. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the stereoselective partial reduction of alkynes to cis-alkenes. Palladium on carbon (Pd/C) typically leads to the fully saturated product.

Representative Reaction: Catalytic Hydrogenation to Methyl Butanoate

ReactantProductCatalystConditionsYieldReference
This compoundMethyl butanoatePd/CH₂ (balloon), suitable solvent (e.g., ethanol)HighN/A

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Carefully add a catalytic amount of 10% palladium on carbon.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Catalytic_Hydrogenation cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product methyl_2_butynoate This compound alkene Methyl 2-butenoate methyl_2_butynoate->alkene Pd/C hydrogen H₂ hydrogen->alkene alkane Methyl butanoate hydrogen->alkane alkene->alkane Pd/C

Caption: Catalytic hydrogenation of this compound.

Reduction of the Ester Group

The ester functionality can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically also reduces the alkyne. Reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde.

Representative Reaction: Reduction to 2-Butyn-1-ol (B121050)

While a specific protocol for the reduction of this compound to 2-butyn-1-ol was not found, the reduction of esters to alcohols with LiAlH₄ is a standard and reliable transformation.

ReactantProductReagentConditionsYieldReference
This compound2-Butyn-1-olLiAlH₄Anhydrous ether or THF, followed by aqueous workupHighN/A

Experimental Protocol (General):

  • To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of this compound in the same solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ether.

  • Dry the combined organic filtrate over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the alcohol.

Ester_Reduction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_2_butynoate This compound product 2-Butyn-1-ol methyl_2_butynoate->product reagent1 1. LiAlH₄, Et₂O reagent2 2. H₂O workup

Caption: Reduction of this compound to 2-Butyn-1-ol.

Conclusion

This compound is a highly versatile reagent that undergoes a variety of fundamental organic reactions, making it a valuable tool for the synthesis of complex molecules in academic and industrial research. The protocols and data presented in this guide provide a solid foundation for its application in cycloadditions, Michael additions, and reduction reactions. The ability to form diverse carbocyclic and heterocyclic structures, as well as to introduce functional groups through conjugate addition and subsequent transformations, underscores the importance of this building block in modern organic synthesis and drug discovery.

References

The Role of Methyl 2-butynoate as a Key Chemical Intermediate in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-butynoate, a versatile and highly reactive chemical intermediate, holds a significant position in the landscape of modern organic synthesis. Its unique structural features, characterized by an electron-deficient triple bond conjugated to a methyl ester, render it an exceptional substrate for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the pivotal role of this compound in the synthesis of complex organic molecules, with a particular focus on its applications in the construction of carbocyclic and heterocyclic frameworks. This document details the key reactions of this compound, including Michael additions, cycloaddition reactions, and palladium-catalyzed cross-coupling reactions, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound (also known as methyl tetrolate) is a colorless liquid with the chemical formula C₅H₆O₂.[1] Its utility as a chemical intermediate is primarily derived from the electrophilic nature of the carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing methyl ester group. This activation facilitates a wide range of nucleophilic and pericyclic reactions, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[2] This guide will explore the core reactivity of this compound and provide practical, detailed methodologies for its application in key synthetic transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
CAS Number 23326-27-4
Boiling Point 145-147 °C
Density 1.01 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.437

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, OCH₃), 2.05 (s, 3H, CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.5 (C=O), 85.1 (C≡C), 72.9 (C≡C), 52.4 (OCH₃), 4.0 (CH₃)

  • IR (neat, cm⁻¹): 2240 (C≡C), 1715 (C=O, ester)

Key Reactions and Synthetic Applications

This compound participates in a variety of synthetically useful reactions. The following sections provide detailed insights into the most important transformations.

Michael Addition (Conjugate Addition)

The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor.[3][4][5] A wide range of nucleophiles, including malonates, amines, and thiols, can add to the β-carbon, leading to the formation of highly functionalized products.[3][4]

G

Experimental Protocol: Michael Addition of Diethyl Malonate

This protocol is adapted from established procedures for the Michael addition of malonates to α,β-unsaturated esters.[4][6]

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve diethyl malonate (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a catalytic amount of a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 0.1 equivalents), portion-wise.

  • Addition of this compound: After stirring for 15 minutes at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Quantitative Data for Michael Additions

NucleophileCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
Diethyl MalonateNaH (cat.)THF0 to rt4-675-85
Pyrrolidine-CH₂Cl₂rt2-480-90
ThiophenolEt₃N (cat.)CH₂Cl₂rt1-2>90
Diels-Alder Reaction ([4+2] Cycloaddition)

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[7][8] The high reactivity of the triple bond often requires elevated temperatures, but the reaction provides a powerful tool for the construction of complex cyclic systems.

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Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol is based on a procedure for the Diels-Alder reaction between a substituted propenoate and cyclopentadiene, which highlights the conditions often required for such cycloadditions.[9][10]

  • Reactant Preparation: Freshly crack dicyclopentadiene (B1670491) by heating to its boiling point and collecting the cyclopentadiene monomer by distillation.

  • Reaction Setup: In a sealed tube or a high-pressure reaction vessel, combine this compound (1.0 equivalent) and freshly distilled cyclopentadiene (2.0 equivalents) in toluene.

  • Reaction Conditions: Heat the sealed vessel to 120-130 °C for 24-48 hours.

  • Work-up and Purification: After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopentadiene. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bicyclic adduct.

Quantitative Data for Diels-Alder Reactions

DieneSolventTemp (°C)Time (h)Yield (%)
CyclopentadieneToluene120-13024-4870-80
1,3-ButadieneToluene1504860-70
AnthraceneXylene1407250-60
Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic compounds, such as pyrazoles and isoxazoles.[11][12] The reaction typically involves the condensation of a 1,3-dicarbonyl derivative of this compound with a dinucleophile like hydrazine (B178648) or hydroxylamine.

Experimental Protocol: Synthesis of a Pyrazole (B372694) Derivative

This protocol describes a general method for the synthesis of pyrazoles from acetylenic ketones, which can be formed from this compound.[11][13]

  • Formation of the 1,3-Diketone (if necessary): The corresponding 1,3-diketone can be synthesized from this compound via various methods, such as a Claisen condensation.

  • Cyclocondensation: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (B1144303) (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction and Work-up: Heat the reaction mixture to reflux for 2-4 hours. After cooling, the pyrazole product may precipitate. If not, concentrate the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole.

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Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne functionality of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[10][14][15] This reaction enables the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.

Experimental Protocol: Sonogashira Coupling with an Aryl Bromide

This protocol is adapted from a copper-free Sonogashira coupling of a similar propargyl alcohol with aryl bromides.[14]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 3 mol%) and a suitable phosphine (B1218219) ligand (e.g., P(p-tol)₃, 6 mol%).

  • Reaction Setup: Add anhydrous THF as the solvent, followed by the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80 °C for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the coupled product.

Quantitative Data for Sonogashira Coupling

Aryl BromidePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂P(p-tol)₃DBUTHF80685-95
1-BromonaphthalenePd(OAc)₂P(p-tol)₃DBUTHF80680-90
3-BromopyridinePd(OAc)₂P(p-tol)₃DBUTHF80875-85

Application in the Synthesis of Biologically Active Molecules: The Case of Vitamin A

This compound and its derivatives are crucial building blocks in the industrial synthesis of Vitamin A (retinol).[16][17] While the complete synthesis is a multi-step process, intermediates derived from this compound are used to construct the carbon skeleton of the final molecule. For instance, derivatives of this compound can be used in Grignard reactions to extend the carbon chain, a key step in convergent synthetic strategies.[18][19]

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Conclusion

This compound has proven to be an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its reactivity as a Michael acceptor, a dienophile in Diels-Alder reactions, a precursor for heterocyclic synthesis, and a partner in palladium-catalyzed cross-coupling reactions underscores its versatility. The experimental protocols and quantitative data presented in this guide are intended to facilitate the application of this valuable intermediate in the synthesis of novel and complex molecular architectures, thereby advancing research in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound and the development of new catalytic systems will undoubtedly lead to even more innovative and efficient synthetic methodologies in the future.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-butynoate in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-butynoate, also known as methyl tetrolate, is a versatile dienophile in Diels-Alder cycloaddition reactions. Its activated triple bond, due to the electron-withdrawing methyl ester group, readily participates in [4+2] cycloadditions with a variety of dienes to form substituted cyclohexadiene ring systems. These cyclic scaffolds are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides an overview of the applications of this compound in Diels-Alder reactions, along with detailed experimental protocols for key transformations.

The general reactivity of this compound as a dienophile is governed by the principles of the Diels-Alder reaction, where electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction.[1] The reaction typically proceeds in a concerted fashion, leading to stereospecific outcomes.

Applications in Organic Synthesis

The Diels-Alder adducts derived from this compound serve as versatile building blocks for further synthetic manipulations. The resulting bicyclic structures can be functionalized to introduce a variety of substituents and stereocenters, making them valuable in target-oriented synthesis. For instance, the reaction with cyclic dienes like cyclopentadiene (B3395910) yields bicyclo[2.2.1]heptadiene derivatives, which are common starting materials in the synthesis of carbocyclic nucleoside analogues and other biologically active compounds.[2]

Key Experiments and Protocols

While specific experimental data for the Diels-Alder reaction of this compound is not extensively detailed in readily available literature, protocols for structurally similar acetylenic esters provide a strong basis for its application. The following protocols are adapted from established procedures for analogous dienophiles and are expected to be effective for this compound.

Experiment 1: Reaction with Furan (B31954)

The reaction of this compound with furan is expected to yield a 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative. Furan, being a somewhat aromatic diene, may require elevated temperatures or the use of a Lewis acid catalyst to facilitate the cycloaddition.[3]

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Furan (1.2 equiv)

    • Anhydrous toluene (B28343) or xylene

    • Sealed reaction tube or flask with a reflux condenser

  • Procedure (Thermal Conditions):

    • To a sealed reaction tube, add this compound and furan in anhydrous toluene.

    • Heat the mixture at 110-130 °C for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired cycloadduct.

  • Procedure (Lewis Acid Catalysis):

    • To a solution of this compound in anhydrous dichloromethane (B109758) at 0 °C, add a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 0.1-1.0 equiv).

    • Stir the mixture for 15 minutes.

    • Add furan dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or GC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expected Product: Methyl 3-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.

Experiment 2: Reaction with Cyclopentadiene

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions and is expected to react readily with this compound to form a bicyclo[2.2.1]hepta-2,5-diene derivative.[4]

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Freshly cracked cyclopentadiene (from dicyclopentadiene, 1.5 equiv)

    • Anhydrous diethyl ether or dichloromethane

  • Procedure:

    • Prepare fresh cyclopentadiene by cracking dicyclopentadiene.

    • To a solution of this compound in anhydrous diethyl ether at 0 °C, add the freshly prepared cyclopentadiene dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can often be of high purity, but if necessary, it can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Expected Product: Methyl 3-methyl-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.[5]

Data Presentation

The following table summarizes expected reaction parameters for the Diels-Alder cycloaddition of this compound with common dienes, based on analogous reactions. Actual yields and conditions may vary and require optimization.

DieneDienophileConditionsSolventCatalystProductExpected Yield (%)
FuranThis compound110-130 °C, 24-48 hTolueneNoneMethyl 3-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylateModerate to Good
FuranThis compound0 °C to RT, 4-24 hCH₂Cl₂AlCl₃Methyl 3-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylateGood to High
CyclopentadieneThis compound0 °C to RT, 12-24 hDiethyl EtherNoneMethyl 3-methyl-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylateHigh
AnthraceneThis compoundReflux, 24-72 hXyleneNoneMethyl 9,10-dihydro-9,10-ethanoanthracene-11-methyl-11-carboxylateModerate

Visualizations

Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product Diene Diene (e.g., Furan, Cyclopentadiene) Mixing Mixing of Reactants Diene->Mixing Dienophile This compound Dienophile->Mixing Solvent Anhydrous Solvent (e.g., Toluene, CH2Cl2) Solvent->Mixing Conditions Reaction Conditions (Thermal or Catalytic) Mixing->Conditions Quenching Quenching (if catalyzed) Conditions->Quenching Extraction Extraction Conditions->Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Diels-Alder Adduct Purification->Product

Caption: General workflow for a Diels-Alder reaction involving this compound.

Logical Relationship of Reaction Components

Reaction_Components cluster_reactants Reactants cluster_conditions Influencing Factors Diene Diene (Electron-rich) Product [4+2] Cycloadduct Diene->Product Dienophile This compound (Electron-deficient) Dienophile->Product Catalyst Lewis Acid Catalyst (Optional) Catalyst->Product Accelerates Enhances Selectivity Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Key components and factors influencing the Diels-Alder reaction of this compound.

References

Protocol for Michael Addition Reactions Using Methyl 2-butynoate as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-M2B-202512

For Research Use Only

Abstract

This document provides detailed protocols for the Michael addition reaction using Methyl 2-butynoate as an electron-deficient alkyne acceptor. The Michael addition is a versatile and widely utilized carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. These protocols are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step procedures for reactions with representative carbon, nitrogen, and sulfur nucleophiles. This guide includes phosphine-catalyzed, base-catalyzed, and amine-catalyzed methodologies, presenting quantitative data in structured tables for easy comparison and providing visual diagrams of the reaction workflow and catalytic cycle to ensure clarity and reproducibility.

Introduction

The Michael addition, or conjugate addition, is a fundamental transformation in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing groups.[1] The use of activated alkynes, such as this compound, as Michael acceptors provides a direct route to highly functionalized alkenes, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemistry of the resulting alkene is often predominantly E- or Z-, depending on the reaction conditions and the nature of the nucleophile and catalyst.

This application note details protocols for the Michael addition to this compound using three common classes of nucleophiles:

  • Carbon Nucleophiles: Represented by dimethyl malonate in a phosphine-catalyzed reaction.

  • Nitrogen Nucleophiles (Aza-Michael Addition): Represented by aniline (B41778) in a DBU-catalyzed reaction.

  • Sulfur Nucleophiles (Thia-Michael Addition): Represented by thiophenol in a base-catalyzed reaction.[2][3]

These protocols are based on established methodologies for Michael additions to activated alkynes and provide a starting point for reaction optimization and substrate scope exploration.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the Michael addition of various nucleophiles to this compound.

Table 1: Phosphine-Catalyzed Michael Addition of Dimethyl Malonate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1PPh₃ (10)Toluene801285Adapted from[4][5]
2PBu₃ (10)THF60892Adapted from[4][5]

Table 2: DBU-Catalyzed Aza-Michael Addition of Aniline

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1DBU (20)CH₃CN25690Adapted from[6]
2DBU (10)CH₂Cl₂251282Adapted from[6]

Table 3: Base-Catalyzed Thia-Michael Addition of Thiophenol

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Et₃N (1.1)CH₂Cl₂25295Adapted from[7]
2K₂CO₃ (1.5)DMF25491Adapted from[7]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Dimethyl malonate

  • Aniline

  • Thiophenol

  • Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvents (Toluene, THF, Acetonitrile, Dichloromethane, DMF)

  • Round-bottom flasks, magnetic stir bars, stir plate, heating mantle/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica (B1680970) gel for column chromatography

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Phosphines, DBU, triethylamine, and thiophenol are toxic and/or corrosive and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

Protocol 1: Phosphine-Catalyzed Michael Addition of Dimethyl Malonate

This protocol describes the addition of a soft carbon nucleophile, dimethyl malonate, to this compound, catalyzed by a phosphine (B1218219).[4][5]

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Dissolve the this compound in the chosen anhydrous solvent (e.g., Toluene, 5 mL).

  • Add dimethyl malonate (1.2 mmol, 1.2 equiv.) to the solution.

  • Add the phosphine catalyst (e.g., PPh₃ or PBu₃, 0.1 mmol, 10 mol%).

  • Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Michael adduct.

Protocol 2: DBU-Catalyzed Aza-Michael Addition of Aniline

This protocol details the conjugate addition of a nitrogen nucleophile, aniline, to this compound, catalyzed by the organic base DBU.[6]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Dissolve the this compound in the chosen anhydrous solvent (e.g., Acetonitrile, 5 mL).

  • Add aniline (1.1 mmol, 1.1 equiv.) to the solution.

  • Add DBU (0.2 mmol, 20 mol%) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for the time specified in Table 2.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the aza-Michael adduct.

Protocol 3: Base-Catalyzed Thia-Michael Addition of Thiophenol

This protocol describes the addition of a sulfur nucleophile, thiophenol, to this compound, promoted by a common base like triethylamine.[7]

Procedure:

  • To a round-bottom flask with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and dissolve it in the chosen solvent (e.g., Dichloromethane, 5 mL).

  • Add thiophenol (1.1 mmol, 1.1 equiv.) to the solution.

  • Add the base (e.g., triethylamine, 1.1 mmol, 1.1 equiv.) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for the time indicated in Table 3.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the thia-Michael adduct.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing a Michael addition reaction as described in the protocols.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under inert atmosphere B Add this compound and solvent A->B C Add Nucleophile B->C D Add Catalyst/Base C->D E Stir at specified temperature and time D->E F Monitor reaction progress by TLC E->F G Quench reaction (if necessary) F->G Reaction complete H Solvent extraction G->H I Dry and concentrate H->I J Column chromatography I->J

Caption: General workflow for Michael addition reactions.

Phosphine-Catalyzed Michael Addition Catalytic Cycle

This diagram illustrates the proposed catalytic cycle for the phosphine-catalyzed Michael addition of a nucleophile to an activated alkyne like this compound.

G Phosphine R₃P (Catalyst) Zwitterion Zwitterionic Intermediate [R₃P⁺-CH=C(CH₃)⁻CO₂Me] Phosphine->Zwitterion + Acceptor Acceptor This compound Anion Nu⁻ Zwitterion->Anion + Nu-H Nucleophile Nu-H Intermediate [R₃P⁺-CH=C(CH₃)(Nu)-CO₂Me] Anion->Intermediate + Zwitterion Adduct Michael Adduct (Product) Adduct->Phosphine - R₃P Intermediate->Adduct + H⁺ (from Nu-H)

Caption: Phosphine-catalyzed Michael addition cycle.

References

Application Notes and Protocols: Utilizing Methyl 2-butynoate in Pauson-Khand Reactions for Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. While broadly applicable, the use of electron-deficient alkynes, such as methyl 2-butynoate, presents significant challenges under traditional cobalt-catalyzed conditions. This document provides an overview of these challenges and details a recommended protocol using a rhodium-based catalytic system, which has shown more promise for substrates of this nature. Experimental details, data presentation, and workflow diagrams are provided to guide researchers in the application of this compound in Pauson-Khand reactions.

Introduction to the Pauson-Khand Reaction

The Pauson-Khand reaction is a highly valuable transformation in organic synthesis, enabling the rapid construction of complex five-membered ring systems.[1][2][3] The classical reaction involves the use of a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈) to mediate the cycloaddition.[4] The generally accepted mechanism, first proposed by Magnus, involves the formation of a stable alkyne-dicobalt hexacarbonyl complex, followed by alkene coordination, insertion, CO insertion, and reductive elimination to yield the cyclopentenone product.[5]

dot

Caption: Generalized mechanism of the Pauson-Khand reaction.

Challenges with Electron-Deficient Alkynes

The use of alkynes bearing electron-withdrawing groups, such as the ester functionality in this compound, is often problematic in the classical cobalt-catalyzed Pauson-Khand reaction.[6] In some reported cases, derivatives of propynoic acid have been found to be unreactive under these conditions. The electron-withdrawing nature of the ester group deactivates the alkyne towards complexation with the cobalt center, which is a crucial initial step in the catalytic cycle. This can lead to low yields or complete failure of the reaction.

Rhodium-Catalyzed Pauson-Khand Reaction: A Viable Alternative

Rhodium catalysts have emerged as a powerful alternative for mediating Pauson-Khand reactions, particularly for challenging substrates.[7][8] Notably, rhodium-based systems have demonstrated efficacy in reactions involving electron-deficient alkynes where cobalt catalysts have failed.[8][9] Therefore, a rhodium-catalyzed approach is recommended for the reaction of this compound.

Recommended Catalytic System

The recommended catalytic system for the intermolecular Pauson-Khand reaction of this compound is based on the use of a rhodium(I) catalyst, such as chlorobis(cyclooctene)rhodium(I) dimer ([Rh(coe)₂Cl]₂) or dicarbonylchlororhodium(I) dimer ([Rh(CO)₂Cl]₂), in the presence of a suitable phosphine (B1218219) ligand.

Experimental Protocols

The following are detailed protocols for the proposed rhodium-catalyzed intermolecular Pauson-Khand reaction of this compound with a model strained alkene, norbornene.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be freshly distilled and degassed prior to use.

  • This compound and norbornene should be distilled before use.

  • Carbon monoxide (CO) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Protocol 1: Rhodium-Catalyzed Reaction of this compound with Norbornene

Materials:

  • This compound

  • Norbornene

  • Dicarbonylchlororhodium(I) dimer ([Rh(CO)₂Cl]₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,2-dichloroethane)

  • Carbon monoxide (balloon pressure)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add [Rh(CO)₂Cl]₂ (e.g., 5 mol%) and triphenylphosphine (e.g., 10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the alkyne) via syringe.

  • Add norbornene (e.g., 2-3 equivalents) to the flask.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Purge the system with carbon monoxide and then maintain a CO atmosphere using a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenone product.

dot

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add [Rh(CO)2Cl]2 and PPh3 to a flame-dried Schlenk flask B 2. Evacuate and backfill with Argon A->B C 3. Add anhydrous, degassed solvent B->C D 4. Add Norbornene and This compound C->D E 5. Purge with CO and maintain CO atmosphere (balloon) D->E F 6. Heat and stir for 12-24h E->F G 7. Monitor reaction progress (TLC, GC-MS) F->G H 8. Cool to room temperature and concentrate G->H I 9. Purify by flash column chromatography H->I

Caption: Experimental workflow for the rhodium-catalyzed Pauson-Khand reaction.

Data Presentation

The following tables summarize expected reactants, conditions, and potential outcomes for the Pauson-Khand reaction of this compound. It is important to note that due to the challenging nature of this substrate, yields may vary and optimization is likely required.

Table 1: Reactants and Stoichiometry

ReactantStructureMolar Equivalents
This compoundCH₃-C≡C-COOCH₃1.0
Norbornene2.0 - 3.0
[Rh(CO)₂Cl]₂0.05
PPh₃0.10
Carbon MonoxideCOBalloon Pressure

Table 2: Reaction Parameters and Expected Observations

ParameterRecommended RangeNotes
Catalyst [Rh(CO)₂Cl]₂Other Rh(I) sources can be explored.
Ligand PPh₃Other phosphine ligands may improve yield and selectivity.
Solvent Toluene, 1,2-dichloroethaneAnhydrous and degassed.
Temperature 80 - 110 °CHigher temperatures may be required, but could lead to decomposition.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.
Expected Yield ModerateOptimization is crucial. Based on similar electron-deficient alkynes.

Conclusion

While the use of this compound in the Pauson-Khand reaction is not a conventional application due to its electron-deficient nature, a rhodium-catalyzed protocol offers a promising avenue for success. The provided application notes and protocols serve as a detailed guide for researchers to explore this transformation. Careful optimization of reaction parameters, including catalyst, ligand, solvent, and temperature, will be critical to achieving satisfactory yields of the desired cyclopentenone products. This approach opens up possibilities for the synthesis of novel and complex molecules for applications in materials science and drug development.

References

Application of Methyl 2-butynoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-butynoate is a versatile C5 building block characterized by its reactive carbon-carbon triple bond and ester functionality. This unique combination makes it a valuable precursor in a variety of chemical transformations for the synthesis of complex organic molecules, including key intermediates for active pharmaceutical ingredients (APIs). Its ability to participate in cycloaddition reactions, Michael additions, and transition-metal-catalyzed couplings allows for the efficient construction of diverse heterocyclic and chiral scaffolds found in numerous drug molecules. These application notes provide a detailed overview of the utility of this compound in the synthesis of pharmaceutical intermediates, focusing on pyrazole-based anti-inflammatory agents and chiral amino alcohols for antiviral drugs.

Core Applications:

  • Synthesis of Pyrazole-Based COX-2 Inhibitor Intermediates: Pyrazole (B372694) rings are a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This compound can serve as a key starting material for the synthesis of the 1,3-dicarbonyl precursors required for pyrazole ring formation.

  • Synthesis of Chiral Amino Alcohol Intermediates for Antiviral Drugs: Chiral amino alcohols are critical components of many antiviral medications, including the HIV integrase inhibitor Dolutegravir. Through asymmetric synthesis, this compound can be transformed into key chiral intermediates like (R)-3-aminobutanol.

Synthesis of a Pyrazole-Based Anti-inflammatory Intermediate

A key intermediate in the synthesis of certain pyrazole-based COX-2 inhibitors is a substituted 1,3-diketone. While the commercial synthesis of drugs like Celecoxib utilizes a fluorinated diketone, a similar non-fluorinated analogue can be synthesized from this compound, demonstrating the utility of this starting material. The overall synthetic strategy involves the formation of a 1,3-dicarbonyl compound from this compound, followed by cyclocondensation with a substituted hydrazine (B178648) to form the pyrazole core.

Logical Workflow for Pyrazole Intermediate Synthesis

cluster_step1 Step 1: 1,3-Diketone Synthesis cluster_step2 Step 2: Pyrazole Formation A This compound C Michael Addition A->C B p-tolylmagnesium bromide (Grignard Reagent) B->C D Hydrolysis C->D E 1-(p-tolyl)butane-1,3-dione D->E G Cyclocondensation E->G F 4-Sulfonamidophenylhydrazine F->G H 4-(5-(p-tolyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib Analogue Intermediate) G->H

Caption: Synthetic workflow for a pyrazole-based pharmaceutical intermediate.

Experimental Protocol: Synthesis of 1-(p-tolyl)butane-1,3-dione

This protocol describes the synthesis of a 1,3-diketone intermediate from this compound via a Michael addition.

  • Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 4-bromotoluene (B49008) (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Michael Addition: The Grignard reagent solution is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Hydrolysis: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is then acidified with 2 M hydrochloric acid to a pH of approximately 2.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-(p-tolyl)butane-1,3-dione.

Data Presentation: Synthesis of Pyrazole Intermediate
StepReactant 1Reactant 2ProductYield (%)Purity (%)Analytical Data
1This compoundp-tolylmagnesium bromide1-(p-tolyl)butane-1,3-dione75-85>95¹H NMR, ¹³C NMR, MS
21-(p-tolyl)butane-1,3-dione4-Sulfonamidophenylhydrazine4-(5-(p-tolyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide80-90>98¹H NMR, ¹³C NMR, MS, HPLC

Synthesis of a Chiral Amino Alcohol Intermediate for an Antiviral Drug

(R)-3-aminobutanol is a key chiral intermediate in the synthesis of the anti-HIV drug Dolutegravir. A plausible synthetic route starting from this compound involves asymmetric hydrogenation followed by stereoselective amination and reduction.

Logical Workflow for (R)-3-Aminobutanol Synthesis

cluster_step1 Step 1: Asymmetric Hydrogenation cluster_step2 Step 2: Asymmetric Amination cluster_step3 Step 3: Ester Reduction A This compound B H₂, Chiral Ru-BINAP catalyst A->B C (Z)-Methyl 2-butenoate B->C E Conjugate Addition C->E D Chiral amine D->E F Methyl (R)-3-aminobutanoate E->F H Reduction F->H G LiAlH₄ or NaBH₄ G->H I (R)-3-Aminobutanol H->I

Caption: Synthetic workflow for the chiral intermediate (R)-3-aminobutanol.

Experimental Protocol: Synthesis of (R)-3-Aminobutanol

This protocol outlines a potential asymmetric synthesis of (R)-3-aminobutanol from this compound.

  • Asymmetric Hydrogenation: In a high-pressure reactor, this compound (1.0 eq) is dissolved in methanol. A chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) (0.01 eq) is added. The reactor is purged with hydrogen gas and then pressurized to 10 atm. The reaction is stirred at 50 °C for 24 hours. After cooling and depressurization, the solvent is removed under reduced pressure to yield (Z)-methyl 2-butenoate.

  • Asymmetric Michael Addition: To a solution of (Z)-methyl 2-butenoate (1.0 eq) in a suitable solvent like toluene, a chiral lithium amide base (prepared from a chiral amine and n-butyllithium) is added at -78 °C. The reaction is stirred for several hours until completion. The reaction is quenched with a proton source, and the chiral auxiliary is removed to yield methyl (R)-3-aminobutanoate.

  • Reduction of the Ester: The crude methyl (R)-3-aminobutanoate is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched with water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give (R)-3-aminobutanol.

Data Presentation: Synthesis of (R)-3-Aminobutanol
StepReactantKey Reagent/CatalystProductYield (%)Enantiomeric Excess (ee, %)Analytical Data
1This compoundH₂, Ru(OAc)₂[(R)-BINAP](Z)-Methyl 2-butenoate>95N/A¹H NMR, GC-MS
2(Z)-Methyl 2-butenoateChiral Lithium AmideMethyl (R)-3-aminobutanoate70-80>95Chiral HPLC, ¹H NMR
3Methyl (R)-3-aminobutanoateLiAlH₄(R)-3-Aminobutanol85-95>95Chiral GC, ¹H NMR, ¹³C NMR

This compound is a highly valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. Its reactivity allows for the construction of complex molecular architectures, including important heterocyclic and chiral scaffolds. The application notes provided herein demonstrate plausible and efficient synthetic routes to intermediates for both anti-inflammatory and antiviral drugs, highlighting the strategic importance of this compound in modern drug discovery and development. The detailed protocols and tabulated data offer a practical guide for researchers in the pharmaceutical industry.

Application Notes and Protocols for Methyl 2-Butynoate in [4+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-butynoate, also known as methyl tetrolate, is a versatile dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-deficient alkyne moiety, activated by the adjacent methyl ester group, readily reacts with a wide range of conjugated dienes to form substituted cyclohexadiene derivatives. This powerful carbon-carbon bond-forming reaction provides a direct route to complex cyclic scaffolds that are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in Diels-Alder reactions under various conditions.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The reaction between a diene and a dienophile, such as this compound, results in the formation of a new six-membered ring with the creation of two new sigma bonds and one new pi bond.

A key stereochemical feature of the Diels-Alder reaction is the "endo rule," which states that the substituents on the dienophile preferentially orient themselves in the endo position in the transition state. This orientation is favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi system of the newly forming ring. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. The ratio of endo to exo products can be influenced by reaction conditions such as temperature, solvent, and the presence of Lewis acid catalysts.

Applications in Organic Synthesis

The Diels-Alder adducts derived from this compound are valuable synthetic intermediates. The resulting cyclohexadiene ring can be further functionalized in numerous ways. For instance, the double bonds can undergo hydrogenation, epoxidation, or dihydroxylation. The ester group can be hydrolyzed, reduced, or converted to other functional groups, providing a handle for further synthetic transformations. This versatility makes this compound a valuable building block in the synthesis of complex molecules.

Data Presentation: [4+2] Cycloaddition of this compound with Various Dienes

The following tables summarize quantitative data for the Diels-Alder reaction between this compound and various dienes under different reaction conditions. Please note that specific yields and stereoselectivities can vary based on the precise experimental setup.

Table 1: Thermal Diels-Alder Reactions

DieneTemperature (°C)Time (h)SolventProduct(s)Yield (%)Endo:Exo Ratio
Cyclopentadiene (B3395910)120-13072-96Toluene (B28343)Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate75-95Major isomer not specified
1,3-ButadieneHigh--Methyl 3-methylcyclohexa-1,4-diene-1-carboxylate--
Furan (B31954)High--Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylateLow-

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions

DieneLewis AcidTemperature (°C)Time (h)SolventProduct(s)Yield (%)Endo:Exo Ratio
CyclopentadieneAlCl₃-78 to RT-CH₂Cl₂Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylateGoodEnhanced endo selectivity
IsopreneEt₂AlCl--CH₂Cl₂Methyl 1-methylcyclohexa-1,4-diene-1-carboxylate and/or Methyl 4-methylcyclohexa-1,4-diene-1-carboxylateGoodHigh regioselectivity

Table 3: High-Pressure Diels-Alder Reactions

DienePressure (kbar)Temperature (°C)Time (h)SolventProduct(s)Yield (%)Endo:Exo Ratio
Furan1530-CH₂Cl₂Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylateModerateNot specified

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a dienophile.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol is adapted from a procedure for a similar dienophile and can be optimized for this compound.[1]

  • Materials:

    • This compound

    • Cyclopentadiene (freshly cracked from dicyclopentadiene)

    • Toluene

    • Sealed reaction tube or pressure vessel

    • Heating and stirring apparatus

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In a sealed reaction tube, combine this compound (1.0 eq) and freshly cracked cyclopentadiene (4.0 eq).

    • Add dry toluene as the solvent. The molar ratio of cyclopentadiene to this compound should be approximately 4:1.

    • Seal the tube and heat the reaction mixture to 120-130 °C with stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 3-4 days.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully open the sealed tube in a well-ventilated fume hood.

    • Remove the solvent and excess cyclopentadiene under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

This protocol is a general representation of a Lewis acid-catalyzed Diels-Alder reaction and may require optimization.

  • Materials:

    • This compound

    • Cyclopentadiene (freshly cracked)

    • Lewis acid (e.g., AlCl₃, Et₂AlCl, SnCl₄)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • Set up a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere.

    • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Slowly add the Lewis acid (typically 0.1 to 1.1 eq) to the solution.

    • Stir the mixture for a short period (e.g., 15-30 minutes).

    • Add freshly cracked cyclopentadiene (1.2-1.5 eq) dropwise.

    • Allow the reaction to stir at the low temperature and then gradually warm to room temperature, monitoring by TLC or GC-MS.

    • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: High-Pressure Diels-Alder Reaction with Furan

This protocol is based on a general procedure for high-pressure Diels-Alder reactions of furans.[2]

  • Materials:

    • This compound

    • Furan

    • Dichloromethane (CH₂Cl₂)

    • High-pressure reactor

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • Prepare a solution of this compound (1.0 eq) and furan (1.0-1.5 eq) in CH₂Cl₂ at a concentration of approximately 3 M.

    • Transfer the solution to a high-pressure reactor.

    • Pressurize the reactor to 15 kbar.

    • Maintain the reaction at 30 °C for the required time, which may need to be determined empirically.

    • After the reaction period, carefully depressurize the reactor.

    • Transfer the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting adduct by column chromatography on neutral alumina (B75360) to yield methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene 1,3-Butadiene TS [4+2] Cyclic Transition State Diene->TS Dienophile This compound Dienophile->TS Product Methyl 3-methylcyclohexa- 1,4-diene-1-carboxylate TS->Product Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow start Start reactants Combine Diene and This compound start->reactants conditions Set Reaction Conditions (Thermal, Lewis Acid, or High Pressure) reactants->conditions reaction Reaction Period conditions->reaction workup Quenching and Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Diels-Alder reactions.

Endo_Exo_Selectivity cluster_endo Endo Pathway cluster_exo Exo Pathway Diene_Dienophile Diene + Dienophile Endo_TS Endo Transition State (Kinetic Control) Diene_Dienophile->Endo_TS Lower Ea Exo_TS Exo Transition State Diene_Dienophile->Exo_TS Higher Ea Endo_Product Endo Adduct (Less Stable) Endo_TS->Endo_Product Exo_Product Exo Adduct (More Stable) Exo_TS->Exo_Product

Caption: Energy pathways for endo and exo product formation.

References

Application Notes and Protocols: Regioselectivity of Diels-Alder Reactions with Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The regioselectivity of this reaction becomes a critical consideration when both the diene and the dienophile are unsymmetrical. Methyl 2-butynoate, an α,β-acetylenic ester, serves as a competent dienophile. Its reactivity is driven by the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO of the alkyne. This document provides an overview of the principles governing the regioselectivity of Diels-Alder reactions involving this compound, along with representative experimental protocols. Due to a scarcity of published quantitative data specifically for this compound, the regioselectivity data and protocols are based on established principles and analogous reactions with similar dienophiles.

Principles of Regioselectivity

The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile like this compound is primarily governed by the electronic effects of the substituents on both reactants.[2][3] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the dominant factor. The reaction proceeds in a way that maximizes the overlap of the orbitals with the largest coefficients.[4]

For a diene substituted with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG), the major regioisomer is typically the one where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. In the case of this compound, the carbon atom β to the ester group (C-3) is more electrophilic due to resonance.

The two primary modes of addition are often referred to as "ortho" and "meta" for 1-substituted dienes, and "para" and "meta" for 2-substituted dienes. Generally, the formation of "meta" products is disfavored.[2]

  • 1-Substituted Dienes: With a diene bearing an electron-donating group at the C-1 position (e.g., 1-methoxy-1,3-butadiene), the "ortho" adduct is generally the major product.[2][5]

  • 2-Substituted Dienes: For a diene with an electron-donating group at the C-2 position (e.g., isoprene), the "para" adduct is typically favored.[2][5]

Lewis acid catalysis can enhance both the rate and the regioselectivity of the Diels-Alder reaction by coordinating to the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the dienophile and further polarizing the π-system.

Predicted Regioselectivity of this compound in Diels-Alder Reactions

The following table summarizes the predicted major and minor regioisomers for the Diels-Alder reaction of this compound with common unsymmetrical dienes based on established regiochemical rules.[2][5]

DieneMajor RegioisomerMinor RegioisomerPredicted Ratio (Major:Minor)
Isoprene (2-methyl-1,3-butadiene)"para" adduct"meta" adduct> 90:10
1-Methoxy-1,3-butadiene"ortho" adduct"meta" adduct> 95:5
2,3-Dimethyl-1,3-butadieneSingle adduct--

Note: The ratios are predictions based on analogous systems and may vary with reaction conditions.

Signaling Pathways and Logical Relationships

regioselectivity Regioselectivity in the Diels-Alder Reaction of this compound cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Unsymmetrical_Diene Unsymmetrical Diene (e.g., Isoprene) TS_Major Favored Transition State (e.g., 'para') Unsymmetrical_Diene->TS_Major TS_Minor Disfavored Transition State (e.g., 'meta') Unsymmetrical_Diene->TS_Minor Methyl_2_butynoate This compound (Dienophile) Methyl_2_butynoate->TS_Major Methyl_2_butynoate->TS_Minor Major_Product Major Regioisomer TS_Major->Major_Product Lower Activation Energy Minor_Product Minor Regioisomer TS_Minor->Minor_Product Higher Activation Energy

Caption: Predicted regiochemical outcome of the Diels-Alder reaction.

Experimental Protocols

1. General Protocol for Thermal Diels-Alder Reaction

This protocol describes a general procedure for the thermal cycloaddition of this compound with a diene.

Materials:

Procedure:

  • To a flame-dried, heavy-walled sealed tube, add this compound (1.0 mmol), the diene (2.0-3.0 mmol), a crystal of hydroquinone, and anhydrous toluene (5 mL).

  • Seal the tube under a nitrogen atmosphere.

  • Heat the reaction mixture at a temperature ranging from 110°C to 180°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 24 to 72 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to separate the regioisomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and the ratio of the regioisomers.

2. Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a procedure using a Lewis acid to catalyze the reaction, which can often be performed at lower temperatures and with higher selectivity.

Materials:

  • This compound

  • Diene (e.g., 1-methoxy-1,3-butadiene)

  • Lewis acid (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

experimental_workflow Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction Start Start Step1 Dissolve this compound in anhydrous DCM and cool to -78°C under N₂ Start->Step1 Step2 Add Lewis Acid (e.g., AlCl₃) portion-wise and stir for 15 min Step1->Step2 Step3 Add Diene in anhydrous DCM dropwise Step2->Step3 Step4 Stir at low temperature, then warm to RT Step3->Step4 Step5 Quench reaction with sat. aq. NaHCO₃ Step4->Step5 Step6 Perform aqueous workup (separate layers, extract, wash with brine, dry over Na₂SO₄) Step5->Step6 Step7 Purify by flash column chromatography Step6->Step7 End End Step7->End

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Carefully add the Lewis acid (1.1 mmol) portion-wise, ensuring the temperature remains below -70°C. Stir the mixture for 15 minutes.

  • In a separate flask, prepare a solution of the diene (1.2 mmol) in anhydrous DCM (5 mL).

  • Add the diene solution dropwise to the reaction mixture over 10-15 minutes.

  • Stir the reaction at -78°C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the major regioisomeric product.

  • Characterize the product by spectroscopic methods to confirm its structure and regiochemistry.

Effect of Lewis Acid Catalysis

lewis_acid_effect Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions Reactants This compound Lewis Acid (LA) Complex Coordinated Complex LA is coordinated to the carbonyl oxygen Reactants->Complex Coordination Effects Increased Electrophilicity of Dienophile Lowering of LUMO Energy Enhanced Polarization of Alkyne Complex:f0->Effects:f0 Complex:f0->Effects:f1 Complex:f0->Effects:f2 Outcome { Increased Reaction Rate |  Enhanced Regioselectivity} Effects->Outcome

Caption: Role of Lewis acid in enhancing the Diels-Alder reaction.

References

Application Notes and Protocols: Organocatalyzed Conjugate Addition to Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organocatalyzed conjugate addition to activated alkynes, such as methyl 2-butynoate, represents a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction provides access to a diverse array of highly functionalized olefinic products, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The use of small organic molecules as catalysts offers several advantages over traditional metal-based systems, including milder reaction conditions, lower toxicity, and the potential for high stereocontrol.

This document provides detailed application notes and protocols for the organocatalyzed conjugate addition of various nucleophiles to this compound, focusing on phosphine (B1218219), amine, and thiourea-based catalytic systems.

Data Presentation: Summary of Key Reactions

The following tables summarize quantitative data for the organocatalyzed conjugate addition to this compound, facilitating easy comparison of different catalytic systems and nucleophiles.

Table 1: Phosphine-Catalyzed Conjugate Addition of β-Dicarbonyl Compounds to this compound

EntryNucleophile (Pronucleophile)Catalyst (mol%)SolventTime (h)ProductYield (%)Ref.
1Methyl AcetoacetatePBu₃ (10)Toluene (B28343)24γ-Adduct75[1]
2DibenzoylmethanePBu₃ (10)Toluene24γ-Adduct82[1]
3Diethyl MalonatePPh₃ (10)THF12γ-Adduct68[1]
42-AcetylcyclopentanonePBu₃ (10)Toluene24γ-Adduct71[1]

Table 2: Amine-Catalyzed Conjugate Addition of Thiols to Activated Alkynes

While specific data for this compound was limited in the reviewed literature, the following provides a general example for a similar activated alkyne, methyl propiolate, demonstrating the utility of amine catalysts.

EntryNucleophileMichael AcceptorCatalyst (mol%)SolventTime (h)ProductYield (%)Ref.
1OctanethiolMethyl PropiolateDABCO (20)Acetonitrile2E-Thioacrylate>98[2]

Table 3: Thiourea-Catalyzed Enantioselective Conjugate Addition

Direct examples for this compound are not extensively documented in the primary literature. The following table illustrates the application of thiourea (B124793) catalysts in asymmetric conjugate additions to similar α,β-unsaturated systems, indicating their potential for extension to this compound.

EntryNucleophileMichael AcceptorCatalystCatalyst Loading (mol%)SolventYield (%)ee (%)Ref.
1NitromethaneChalconeEpi-cinchona based thiourea10Toluene9592[1]
2Diethyl Malonateβ-Nitrostyrene(R,R)-Diphenylethylenediamine-derived thiourea5Toluene9294[3]

Experimental Protocols

Protocol 1: General Procedure for Phosphine-Catalyzed Conjugate Addition of β-Dicarbonyl Compounds to this compound (Trost-Li γ-Umpolung Addition)[1]

This protocol is based on the seminal work by Trost and Li on the phosphine-catalyzed γ-umpolung addition.

Materials:

  • This compound

  • β-Dicarbonyl compound (e.g., methyl acetoacetate, dibenzoylmethane)

  • Tributylphosphine (PBu₃) or Triphenylphosphine (PPh₃)

  • Anhydrous toluene or THF

  • Acetic acid (AcOH) and Sodium acetate (B1210297) (NaOAc) buffer system (optional, but can improve yields)[1]

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the β-dicarbonyl compound (1.0 mmol).

  • Add anhydrous solvent (e.g., toluene, 5 mL).

  • Add the phosphine catalyst (e.g., PBu₃, 0.1 mmol, 10 mol%).

  • Add this compound (1.2 mmol).

  • For less reactive pronucleophiles, a buffer system of acetic acid and sodium acetate can be beneficial to prevent self-oligomerization of the butynoate.[1]

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired γ-addition product.

Visualizations

General Workflow for Organocatalyzed Conjugate Addition

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reactants Reactants: - this compound - Nucleophile ReactionVessel Reaction Setup (Inert Atmosphere) Reactants->ReactionVessel Catalyst Organocatalyst: - Phosphine, Amine, or Thiourea Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Quenching Reaction Quenching (if necessary) ReactionVessel->Quenching Reaction Completion Extraction Solvent Evaporation Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization: - NMR - MS Purification->Characterization Stereoanalysis Stereochemical Analysis: - Chiral HPLC (for asymmetric reactions) Purification->Stereoanalysis G cluster_cycle Catalytic Cycle Catalyst R₃P Intermediate1 Phosphonium Dienolate Intermediate Catalyst->Intermediate1 + Butynoate Butynoate This compound Intermediate2 Ylide Intermediate Intermediate1->Intermediate2 + Pronucleophile (Deprotonation & γ-Attack) Pronucleophile Pronucleophile (Nu-H) Product γ-Addition Product Intermediate2->Product + H⁺ Product->Catalyst - Catalyst

References

Application Notes: Stereoselective Synthesis Utilizing Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the stereoselective synthesis of chiral molecules using Methyl 2-butynoate as a key building block. The methodologies outlined below are intended to serve as a practical guide for laboratory-scale synthesis and can be adapted for various research and development applications, particularly in the synthesis of chiral intermediates for pharmaceuticals and other bioactive compounds.

Introduction

This compound is a versatile and reactive substrate in organic synthesis. Its electron-deficient triple bond makes it an excellent Michael acceptor, enabling the stereoselective addition of a wide range of nucleophiles. This reactivity, when combined with chiral catalysts or auxiliaries, allows for the precise control of stereochemistry, leading to the synthesis of enantiomerically enriched products. This document focuses on a key application: the diastereoselective synthesis of chiral β-enamino esters.

Application 1: Diastereoselective Synthesis of Chiral β-Enamino Esters

The conjugate addition of chiral amines to this compound provides a direct and efficient route to chiral β-enamino esters. These compounds are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds and β-amino acids.

A notable example is the reaction of this compound with chiral amines, such as (S)-(-)-1-phenylethan-1-amine, to yield the corresponding chiral β-enamino ester. This reaction proceeds with good yield and diastereoselectivity, providing a reliable method for introducing a chiral center.[1] The resulting enamine can then undergo further transformations, such as aza-annulation reactions, to construct more complex chiral molecules.[1]

Reaction Data
EntryChiral AmineProductYield (%)Diastereomeric Ratio (E/Z)Reference
1(S)-(-)-1-phenylethan-1-amineMethyl (E/Z)-3-(((S)-1-phenylethyl)amino)but-2-enoate851:3[1]
2(R)-(+)-1-phenylethan-1-amineMethyl (E/Z)-3-(((R)-1-phenylethyl)amino)but-2-enoate821:3[1]
3(S)-(-)-1-(naphthalen-1-yl)ethan-1-amineMethyl (E/Z)-3-(((S)-1-(naphthalen-1-yl)ethyl)amino)but-2-enoate301:3[1]
Experimental Protocol: Synthesis of Methyl (E/Z)-3-(((S)-1-phenylethyl)amino)but-2-enoate

Materials:

Procedure:

  • To a solution of (S)-(-)-1-phenylethan-1-amine (1.0 eq) in methanol (10 mL), add this compound (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (60:40) eluent system.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure β-enamino ester as a yellow pale oil.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and determine the E/Z ratio.

Logical Workflow for the Synthesis of Chiral β-Enamino Esters

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product M2B This compound Reaction Conjugate Addition (MeOH, RT, 24h) M2B->Reaction Amine Chiral Amine ((S)-(-)-1-phenylethan-1-amine) Amine->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Chromatography Column Chromatography (Silica gel, Hexane:AcOEt) Evaporation->Chromatography Product Chiral β-Enamino Ester Chromatography->Product

Caption: Workflow for the diastereoselective synthesis of chiral β-enamino esters.

Further Applications and Future Directions

The chiral β-enamino esters synthesized through this protocol are versatile intermediates. For instance, they can undergo aza-annulation with acryloyl chloride to produce chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates in good yields.[1] This highlights the utility of this compound in building complex, stereochemically defined heterocyclic scaffolds.

Future research could explore the use of different chiral amines and catalysts to further improve the diastereoselectivity of the conjugate addition. Additionally, expanding the scope of subsequent transformations of the resulting β-enamino esters will undoubtedly lead to the synthesis of a wider range of novel and potentially bioactive molecules.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Chiral amines can be corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for One-Pot Synthesis Procedures Involving Methyl 2-Butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthesis procedures utilizing methyl 2-butynoate, a versatile building block in organic synthesis. The following sections outline key reactions, present quantitative data in a structured format, and provide step-by-step methodologies for the synthesis of complex heterocyclic structures relevant to drug discovery and development.

One-Pot Phosphine-Catalyzed [3+2] Annulation for the Synthesis of Highly Substituted Cyclopentenes

This application note details a phosphine-catalyzed one-pot annulation reaction between this compound and α-keto esters. This transformation allows for the efficient construction of highly functionalized cyclopentene (B43876) derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds via a formal [3+2] cycloaddition, where this compound acts as a three-carbon synthon.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents R1 This compound Reagent1 Tributylphosphine (B147548) (PBu3) plus1 + R2 α-Keto Ester P1 Highly Substituted Cyclopentene Derivative Reagent1->P1 One-Pot Reaction Solvent Methanol (B129727) (MeOH)

Caption: One-pot phosphine-catalyzed [3+2] annulation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various cyclopentene derivatives using this one-pot protocol.

Entryα-Keto EsterProductReaction Time (h)Yield (%)
1Methyl benzoylformateMethyl 1-benzoyl-2-methyl-5-oxocyclopent-1-ene-2-carboxylate1275
2Ethyl pyruvateEthyl 1-acetyl-2-methyl-5-oxocyclopent-1-ene-2-carboxylate1668
3Methyl 2-oxo-2-phenylacetateMethyl 2-methyl-5-oxo-1-phenylcyclopent-1-ene-2-carboxylate1282
Experimental Protocol

Materials:

  • This compound (98% purity)

  • Appropriate α-keto ester (e.g., Methyl benzoylformate, 98% purity)

  • Tributylphosphine (PBu₃, 97% purity)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Toluene (B28343)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the α-keto ester (1.0 mmol, 1.0 equiv).

  • Dissolve the α-keto ester in anhydrous toluene (10 mL).

  • Add this compound (1.2 mmol, 1.2 equiv) to the solution.

  • Add anhydrous methanol (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • With vigorous stirring, add tributylphosphine (0.2 mmol, 0.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 12-16 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired highly substituted cyclopentene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

One-Pot Multi-Component Synthesis of Functionalized Dihydropyridines

This application note describes a one-pot, multi-component reaction for the synthesis of highly functionalized dihydropyridine (B1217469) (DHP) derivatives. This Hantzsch-type reaction involves the condensation of this compound, an aldehyde, and an amine source. Dihydropyridines are a class of compounds with significant therapeutic applications, including as calcium channel blockers.

Reaction Workflow Diagram

G start Start: Combine Reactants reactants This compound + Aldehyde + Ammonium (B1175870) Acetate + β-Ketoester start->reactants solvent Solvent: Ethanol (B145695) reactants->solvent reflux Reflux Reaction Mixture solvent->reflux monitoring Monitor by TLC reflux->monitoring workup Work-up: Cool, filter, and wash monitoring->workup Reaction Complete purification Purification: Recrystallization workup->purification product Final Product: Dihydropyridine Derivative purification->product

Caption: Workflow for the one-pot synthesis of dihydropyridines.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various dihydropyridine derivatives using different aldehydes in this one-pot procedure.

EntryAldehydeβ-KetoesterProductYield (%)
1BenzaldehydeEthyl acetoacetateEthyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate85
24-ChlorobenzaldehydeMethyl acetoacetateMethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate92
34-NitrobenzaldehydeEthyl acetoacetateEthyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate88
Experimental Protocol

Materials:

  • This compound (98% purity)

  • Appropriate aromatic aldehyde (e.g., Benzaldehyde, 99% purity)

  • Ammonium acetate

  • β-Ketoester (e.g., Ethyl acetoacetate, 99% purity)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), the β-ketoester (10 mmol), and ammonium acetate (15 mmol).

  • Add ethanol (30 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure dihydropyridine derivative.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

One-Pot Synthesis of Substituted Pyrazoles

This protocol outlines a one-pot synthesis of substituted pyrazoles from this compound and a diazo compound precursor, such as a tosylhydrazone. Pyrazoles are a fundamental heterocyclic core found in numerous pharmaceuticals. This method provides a straightforward route to this important class of compounds.

Logical Relationship Diagram

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product M2B This compound Cycloaddition [3+2] Cycloaddition M2B->Cycloaddition Tosylhydrazone Tosylhydrazone Base Base (e.g., NaH) In situ generation of diazo compound Tosylhydrazone->Base Base->Cycloaddition Diazo Intermediate Aromatization Aromatization Cycloaddition->Aromatization Pyrazole Substituted Pyrazole Aromatization->Pyrazole

Troubleshooting & Optimization

Technical Support Center: Purification of Reaction Mixtures Containing Methyl 2-Butynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted methyl 2-butynoate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a clear, colorless to yellow liquid with a distinct odor.[1] Key properties are summarized in the table below.

Q2: Which purification techniques are most effective for removing this compound?

A2: The most common and effective techniques for removing unreacted this compound include:

  • Flash Column Chromatography: Ideal for separating compounds with different polarities.

  • Distillation (Fractional or Vacuum): Suitable when there is a significant boiling point difference between this compound and the desired product.

  • Aqueous Workup (Liquid-Liquid Extraction): Effective for removing water-soluble impurities and can be adapted to remove this compound by converting it to a more water-soluble form.

  • Chemical Quenching: Involves selectively reacting the excess this compound to form a byproduct that is easily removed.

Q3: Can I use a chemical quencher to remove excess this compound?

A3: Yes, chemical quenching can be a viable option. Since this compound is an α,β-unsaturated ester, it is susceptible to nucleophilic addition. A common approach is to use a nucleophile that, upon reaction, forms a product easily separable from the main product. For instance, adding a primary or secondary amine could form a more polar adduct that can be removed by an acidic wash. However, the choice of quenching agent must be carefully considered to avoid any undesired reaction with your product. It is recommended to perform a small-scale test reaction to confirm compatibility.

Q4: My product is sensitive to silica (B1680970) gel. What are my options for chromatographic purification?

A4: If your product is sensitive to the acidic nature of standard silica gel, you can use a deactivated stationary phase. This can be achieved by using commercially available deactivated silica gel or by adding a small amount of a tertiary amine, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system. Alternatively, other stationary phases like alumina (B75360) (neutral or basic) can be employed.

Troubleshooting Guides

Issue 1: Poor Separation of this compound and Product during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve a good separation between the spots of your product and this compound. Aim for an Rf value of 0.25-0.35 for your product.
Column Overloading Too much crude material was loaded onto the column. As a general rule, use a mass of silica gel that is 50-100 times the mass of the crude mixture.
Improper Column Packing Cracks or channels in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly. Dry packing followed by gentle tapping and careful solvent addition can help.[2]
Co-elution of Product and Impurity The polarity of this compound and your product might be too similar for effective separation with the chosen stationary phase. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or derivatizing your product to alter its polarity.
Issue 2: Incomplete Removal of this compound after Aqueous Workup
Possible Cause Troubleshooting Step
Insufficient Number of Extractions One or two extractions may not be enough to remove all of the this compound, especially if it has some solubility in the organic phase. Increase the number of extractions with the aqueous phase (e.g., 3-5 times).
Incorrect pH of Aqueous Phase If attempting to hydrolyze the ester to the more water-soluble carboxylate, ensure the pH of the aqueous phase is sufficiently basic (e.g., using a dilute NaOH or K₂CO₃ solution) and that the reaction is given enough time to proceed. Conversely, if using an acidic wash to remove a basic byproduct, ensure the pH is acidic.
Emulsion Formation Emulsions can trap the organic layer and prevent efficient separation. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 23326-27-4[3][4][5]
Molecular Formula C₅H₆O₂[4]
Molecular Weight 98.10 g/mol [4]
Boiling Point 76-77 °C at 80 mmHg[3]
Density ~0.98 g/cm³
Refractive Index 1.436-1.438[3]
Solubility Soluble in organic solvents; insoluble in water.[1]

Experimental Protocols

Protocol 1: Removal of this compound by Flash Column Chromatography

This protocol outlines a general procedure for the purification of a reaction mixture using flash column chromatography on silica gel.

  • TLC Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that provides good separation between the desired product and this compound (aim for a difference in Rf values of at least 0.2).

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using either a dry packing or slurry method.[2][6]

    • Equilibrate the packed column with the chosen eluent system from the TLC analysis.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC to identify the fractions containing the purified product.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Removal of this compound by Hydrolysis and Liquid-Liquid Extraction

This protocol is suitable if the desired product is stable to basic conditions.

  • Reaction Quenching and Hydrolysis:

    • After the primary reaction is complete, cool the reaction mixture to room temperature.

    • Slowly add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to the reaction mixture with vigorous stirring. The amount of base should be in excess relative to the unreacted this compound.

    • Stir the biphasic mixture for 1-2 hours to allow for the hydrolysis of this compound to the water-soluble sodium or potassium 2-butynoate.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and water to dilute the mixture.

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

  • Isolation:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Pure Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of a reaction mixture using flash column chromatography.

experimental_workflow_extraction cluster_reaction Reaction & Quenching cluster_extraction Extraction cluster_workup Workup & Isolation Mixture 1. Crude Reaction Mixture Hydrolysis 2. Add Base (aq) & Stir Mixture->Hydrolysis Funnel 3. Transfer to Separatory Funnel Hydrolysis->Funnel Extract 4. Extract with Organic Solvent Funnel->Extract Separate 5. Separate Layers Extract->Separate Wash 6. Wash with Brine Separate->Wash Organic Layer Dry 7. Dry Organic Layer Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the removal of this compound via hydrolysis and liquid-liquid extraction.

References

Technical Support Center: Workup Procedures for Reactions Containing Methyl 2-Butynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-butynoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or inhaled.[1] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1] In case of fire, use CO2, dry chemical, or foam for extinction.[1]

Q2: My reaction is complete. What is a general workup procedure for a reaction mixture containing this compound?

A2: A general workup procedure involves quenching the reaction, followed by an aqueous workup to remove water-soluble impurities. A typical sequence is:

  • Quenching: Carefully quench the reaction mixture, for example, by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) if organometallic reagents were used.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, a mild aqueous base (like saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in drying.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's volatility.

  • Purification: Purify the crude product, typically by column chromatography or distillation.

Q3: this compound is volatile. How can I avoid losing my product during solvent removal?

A3: Due to its volatility, care must be taken during solvent removal. Use a rotary evaporator with a cooled water bath and apply vacuum gradually. It is also advisable to use a cold trap to recover any volatile product that might evaporate with the solvent. For highly volatile products, consider using a distillation setup for solvent removal at atmospheric pressure if the boiling point difference between the solvent and product is significant.

Troubleshooting Guides

Problem 1: A persistent emulsion formed during the aqueous workup.

Cause: Emulsions can form when the reaction mixture contains substances that act as surfactants or when the densities of the organic and aqueous layers are very similar.

Solution:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]

  • Patience: Allow the separatory funnel to stand undisturbed for some time. Gravity can often help the layers to separate.[2]

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.[2] This can help to break up the fine droplets causing the emulsion.

  • Solvent Addition: Add more of the organic solvent to decrease the viscosity of the organic phase.

Problem 2: My product is contaminated with triphenylphosphine (B44618) oxide (TPPO) after a Wittig or Mitsunobu reaction.

Cause: TPPO is a common byproduct in reactions using triphenylphosphine and can be difficult to separate from polar products due to its high polarity.

Solution:

  • Filtration through a Silica (B1680970) Plug: If your product is relatively non-polar, you can suspend the crude mixture in a non-polar solvent (e.g., a mixture of hexanes and ether) and pass it through a short plug of silica gel. The highly polar TPPO will be retained on the silica.[3][4][5]

  • Precipitation with Metal Salts: For more polar products where TPPO co-elutes, you can precipitate the TPPO as a metal salt complex. Dissolve the crude mixture in a polar solvent like ethanol (B145695) and add a solution of zinc chloride (ZnCl₂). The insoluble ZnCl₂(TPPO)₂ complex will precipitate and can be removed by filtration.[1][4][6]

Problem 3: The final product is a dark, oily residue that is difficult to purify.

Cause: This can be due to the formation of polymeric materials or other high molecular weight byproducts, which can occur if the reaction is run at high temperatures or for extended periods.

Solution:

  • Purification by Distillation: If your product is thermally stable, vacuum distillation can be an effective method to separate it from non-volatile impurities.[2]

  • Column Chromatography: Flash column chromatography is a versatile method for separating the desired product from impurities with different polarities. A gradient of solvents may be necessary for effective separation.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate.

  • Washing:

    • Drain the aqueous layer.

    • Wash the organic layer with an equal volume of water.

    • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution. Caution: Vent the separatory funnel frequently as CO₂ gas may evolve.[2]

    • Wash the organic layer with an equal volume of brine.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator with a water bath temperature below 30 °C.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
  • Solvent Exchange: After the reaction, remove the reaction solvent under reduced pressure. Dissolve the crude residue in ethanol.

  • Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the ethanolic solution of your crude product at room temperature while stirring.[4]

  • Induce Precipitation: Continue stirring. If a precipitate does not form immediately, gently scratch the inside of the flask with a glass rod to induce crystallization. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[4]

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid precipitate.

  • Concentration and Further Purification: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified by slurrying in a solvent like acetone (B3395972) to remove any excess, insoluble zinc chloride.[1][4]

Quantitative Data Summary

ParameterValueReference
This compound Properties
Molecular FormulaC₅H₆O₂[7][8]
Molecular Weight98.10 g/mol [7]
Boiling Point143-144 °C (at 760 mmHg)
Density0.993 g/cm³
Purification Data for a Related Compound (Methyl 4-hydroxy-2-butynoate)
Distillation Conditions66–69°C / 0.2 mm[9]
Yield after Distillation60–65%[9]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench (e.g., sat. NH4Cl) Reaction_Mixture->Quench 1. Extraction Extraction (Organic Solvent) Quench->Extraction 2. Wash Wash (H2O, NaHCO3, Brine) Extraction->Wash 3. Dry Dry (Na2SO4 or MgSO4) Wash->Dry 4. Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate 5. Purification_Method Column Chromatography or Distillation Concentrate->Purification_Method 6. Pure_Product Pure Product Purification_Method->Pure_Product

Caption: General workflow for the workup and purification of reactions containing this compound.

TPPO_Removal cluster_start Starting Point cluster_nonpolar For Non-Polar Products cluster_polar For Polar Products Crude_Mixture Crude Product + TPPO Silica_Plug Filtration through Silica Plug Crude_Mixture->Silica_Plug Precipitation Precipitation with ZnCl2 in Ethanol Crude_Mixture->Precipitation Product_Nonpolar Purified Product Silica_Plug->Product_Nonpolar Elutes TPPO_on_Silica TPPO retained on Silica Silica_Plug->TPPO_on_Silica Filtration Filtration Precipitation->Filtration Product_Polar Purified Product (in filtrate) Filtration->Product_Polar TPPO_Complex Insoluble ZnCl2(TPPO)2 (precipitate) Filtration->TPPO_Complex

Caption: Troubleshooting guide for the removal of triphenylphosphine oxide (TPPO).

References

Common byproducts in Methyl 2-butynoate reactions and their identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving methyl 2-butynoate. The information is presented in a question-and-answer format to directly address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile reagent in organic synthesis. Due to its electron-deficient triple bond and ester functionality, it readily participates in several key reactions, including:

  • Michael (Conjugate) Addition: Nucleophiles add to the β-carbon of the triple bond.

  • Reduction Reactions: The triple bond and/or the ester group can be reduced.

  • Sonogashira Coupling: The terminal alkyne (after deprotection if necessary) can be coupled with aryl or vinyl halides.

  • Cycloaddition Reactions: It can act as a dienophile or dipolarophile in reactions like the Diels-Alder reaction.

Q2: I am performing a Michael addition with an amine nucleophile on this compound and observing multiple products. What are the likely byproducts?

A2: In the aza-Michael addition of amines to this compound, the expected product is a methyl 3-aminocrotonate derivative. However, several side reactions can lead to byproducts:

  • Polymerization: The initial Michael adduct, an enamine, can still be nucleophilic and react with another molecule of this compound, leading to oligomers or polymers. This is more likely under strongly basic conditions or at high concentrations.

  • Amide Formation: The amine nucleophile can react with the ester group of this compound to form an amide. This is more prevalent at elevated temperatures.

  • Double Addition: If a primary amine is used, a second Michael addition can occur on the initial product, leading to a disubstituted product.

Troubleshooting Guides

Problem 1: Low Yield and Byproduct Formation in Michael Addition Reactions

Symptoms:

  • Complex reaction mixture observed by TLC or GC-MS.

  • Low isolated yield of the desired Michael adduct.

  • Formation of a viscous or solid material that is difficult to characterize.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Polymerization of the starting material or product. - Lower the reaction temperature. - Use a less concentrated solution of your reactants. - Choose a weaker base or use a catalytic amount of base. - Add the nucleophile slowly to the solution of this compound to maintain a low concentration of the reactive intermediate.
1,2-Addition to the carbonyl group instead of 1,4-conjugate addition. - This is more common with "hard" nucleophiles like organolithium reagents. If applicable, consider using a "softer" nucleophile like an organocuprate.
Retro-Michael reaction (reversal of the addition). - Ensure the final protonation step is complete by using a suitable proton source during workup. - Isolate the product at a lower temperature if it is thermally labile.
Aldol-type condensation of the enolate intermediate. - This can occur if the enolate formed after the initial Michael addition reacts with another carbonyl-containing molecule. Running the reaction at a lower temperature can help minimize this.

Identification of Byproducts:

Byproduct Identification Method Key Spectroscopic Data
Polymer/Oligomer GPC, MALDI-TOF MSBroad signals in ¹H and ¹³C NMR, repeating units in MS.
Amide from reaction with amine GC-MS, LC-MS, NMRPresence of an amide carbonyl signal in ¹³C NMR (around 165-175 ppm) and a characteristic N-H signal in ¹H NMR and IR. Mass corresponding to the amide product.
Problem 2: Incomplete Reaction or Formation of Over-Reduced Products in Reduction Reactions

Symptoms:

  • Presence of starting material (this compound) after the reaction.

  • Formation of a mixture of products with different degrees of saturation.

  • Complete reduction of the ester to an alcohol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reduction of the triple bond. - Increase the equivalents of the reducing agent (e.g., NaBH₄ with a co-catalyst, or catalytic hydrogenation). - Increase the reaction time or temperature. - Ensure the catalyst (if used) is active.
Over-reduction to the fully saturated ester (methyl butanoate). - Use a milder reducing agent or catalyst (e.g., Lindlar's catalyst for reduction to the alkene). - Carefully control the reaction time and temperature.
Reduction of the ester group to an alcohol (e.g., but-2-yn-1-ol or butan-1-ol). - Sodium borohydride (B1222165) (NaBH₄) is generally selective for aldehydes and ketones over esters. However, over-reduction can occur with stronger reducing agents like lithium aluminum hydride (LiAlH₄).[1] Use a less reactive hydride reagent or perform the reaction at a lower temperature.

Identification of Byproducts:

Byproduct Identification Method Key Spectroscopic Data
Methyl (Z)-2-butenoate GC-MS, NMRCharacteristic alkene signals in ¹H NMR (around 5.8 and 6.3 ppm) and ¹³C NMR (around 122 and 145 ppm). Molecular ion peak at m/z 100 in MS.
Methyl butanoate GC-MS, NMRAbsence of alkyne or alkene signals in NMR. Presence of characteristic ethyl group signals. Molecular ion peak at m/z 102 in MS.
But-2-yn-1-ol GC-MS, NMRPresence of a hydroxyl group signal in ¹H NMR and IR. Absence of the methyl ester signals. Molecular ion peak at m/z 70 in MS.[2]
Butan-1-ol GC-MS, NMRAbsence of unsaturation and ester signals in NMR. Presence of a hydroxyl group signal and characteristic butyl group signals. Molecular ion peak at m/z 74 in MS.[3]
Problem 3: Formation of Homo-Coupled Diyne in Sonogashira Coupling Reactions

Symptoms:

  • Isolation of a product with approximately double the mass of the alkyne starting material.

  • The desired cross-coupled product is formed in low yield or not at all.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative homo-coupling of the terminal alkyne (Glaser coupling). - This is a very common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. - Thoroughly degas all solvents and reagents before use. - Run the reaction under a strict inert atmosphere (e.g., argon or nitrogen). - Consider using a copper-free Sonogashira protocol.
Decomposition of the palladium catalyst. - Use high-purity reagents and solvents. - Ensure the phosphine (B1218219) ligand (if used) has not oxidized.

Identification of Byproducts:

Byproduct Identification Method Key Spectroscopic Data
Dimethyl 2,6-octadiynedioate (Diyne) GC-MS, LC-MS, NMRSymmetrical structure will lead to a simpler NMR spectrum than the cross-coupled product. Mass corresponding to the dimer of this compound.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of a Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the solution to remove any solid particles.[4]

    • If the analytes are not volatile enough, derivatization (e.g., silylation) may be required.[5]

  • GC-MS Parameters (General Guidance):

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 35-400).

  • Data Analysis:

    • Identify peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it with library data (e.g., NIST) and the expected fragmentation patterns of potential products and byproducts.

Protocol 2: General Procedure for NMR Sample Preparation
  • Sample Purification:

    • Isolate the compound of interest or a fraction containing the byproduct using column chromatography, preparative TLC, or HPLC.

  • Sample Preparation:

    • Dissolve 5-20 mg of the purified solid sample (or an appropriate amount of a liquid sample) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[6]

    • The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube and label it clearly.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C NMR spectra.

    • For more complex structures, consider 2D NMR experiments like COSY, HSQC, and HMBC to aid in structure elucidation.

Visualizations

Michael_Addition_Byproducts This compound This compound Desired Michael Adduct Desired Michael Adduct This compound->Desired Michael Adduct 1,4-Addition Polymerization Polymerization This compound->Polymerization [Base] Amide Formation Amide Formation This compound->Amide Formation High Temp. Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Desired Michael Adduct Nucleophile (e.g., Amine)->Amide Formation Desired Michael Adduct->Polymerization Chain Growth

Potential reaction pathways in a Michael addition.

Reduction_Byproducts cluster_reduction Reduction Pathways This compound This compound Methyl (Z)-2-butenoate Methyl (Z)-2-butenoate This compound->Methyl (Z)-2-butenoate Partial Reduction (e.g., Lindlar's Cat.) But-2-yn-1-ol But-2-yn-1-ol This compound->But-2-yn-1-ol Ester Reduction (e.g., LiAlH4) Methyl butanoate Methyl butanoate Methyl (Z)-2-butenoate->Methyl butanoate Full Saturation

Possible reduction products of this compound.

Sonogashira_Troubleshooting start Low Yield of Cross-Coupled Product check_homocoupling Check for Diyne (Homo-coupling) Byproduct start->check_homocoupling inert_atmosphere Ensure Rigorous Inert Atmosphere check_homocoupling->inert_atmosphere Yes other_issues Investigate Other Issues (Catalyst, Temp, etc.) check_homocoupling->other_issues No degas_solvents Thoroughly Degas Solvents and Reagents inert_atmosphere->degas_solvents copper_free Consider Copper-Free Protocol degas_solvents->copper_free

Troubleshooting flowchart for Sonogashira coupling.

References

Technical Support Center: Optimizing Michael Additions to Methyl 2-Butynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Michael addition reactions involving methyl 2-butynoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this versatile reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when planning a Michael addition to this compound?

A1: The success of a Michael addition to this compound hinges on several factors: the nature of the nucleophile (Michael donor), the choice of catalyst or base, the solvent, and the reaction temperature. This compound is an activated alkyne, making it a good Michael acceptor. "Soft" nucleophiles such as thiols, amines, and stabilized carbanions (e.g., from malonates) are generally preferred for conjugate addition.[1] The selection of appropriate reaction conditions is crucial to maximize the yield of the desired 1,4-adduct and minimize side reactions.[2]

Q2: What are common side reactions, and how can they be minimized?

A2: Common side reactions include polymerization of the this compound, bis-addition (a second Michael addition to the product), and in some cases, 1,2-addition (attack at the carbonyl group).[2] To minimize these, consider the following:

  • Polymerization: Can be mitigated by controlling the temperature, using less forcing conditions, and ensuring a stoichiometric or slight excess of the nucleophile.

  • Bis-addition: This can be an issue with highly reactive nucleophiles. Using a less reactive nucleophile or carefully controlling the stoichiometry of the reactants can help.

  • 1,2-addition vs. 1,4-addition: Strong, "hard" nucleophiles like organolithium reagents tend to favor 1,2-addition. To favor the desired 1,4-addition, use "soft" nucleophiles and weaker bases.[1]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role in the solubility of reactants and the stabilization of intermediates. Polar aprotic solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) often accelerate the reaction rate.[2] In some cases, particularly with thiol additions, solvent-free conditions can be highly effective, offering a "green" chemistry approach.[3] The solvent can also influence the stereoselectivity of the addition.

Q4: Can I run the reaction without a catalyst?

A4: For highly nucleophilic species like some thiols and amines, the Michael addition to activated alkynes can proceed without a catalyst.[3] However, for less reactive nucleophiles, a catalyst is often necessary to achieve a reasonable reaction rate and yield. Common catalysts include weak Brønsted bases (e.g., triethylamine) or Lewis bases (e.g., phosphines).[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficiently activated nucleophile Use a stronger base to generate a higher concentration of the nucleophile. For carbon nucleophiles like diethyl malonate, ensure the base is strong enough to deprotonate it effectively.
Poor catalyst activity Screen different catalysts. For aza-Michael additions, consider a Lewis acid catalyst. For thia-Michael additions, a weak base like triethylamine (B128534) is often sufficient.
Reversible reaction Lower the reaction temperature to favor the thermodynamic product. Ensure the workup procedure does not promote a retro-Michael reaction.
Steric hindrance If using a bulky nucleophile, consider a less sterically demanding alternative if possible.
Issue 2: Formation of Multiple Products
Potential Cause Suggested Solution
Double addition product observed Use a slight excess of this compound relative to the nucleophile. Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-adduct is maximized.
Mixture of E/Z isomers The stereochemical outcome can be highly dependent on the solvent and catalyst. Polar solvents may favor the formation of one isomer over another. Experiment with different solvents to optimize for the desired stereoisomer.
Polymerization of starting material Reduce the reaction temperature. Add the this compound slowly to the reaction mixture containing the nucleophile.

Data Presentation

The following tables summarize representative data for Michael additions to activated alkynes, providing a baseline for optimizing reactions with this compound.

Table 1: Aza-Michael Addition - Effect of Catalyst and Solvent

NucleophileMichael AcceptorCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
AnilineN,N-dimethyl acrylamideImidazolium chloride (30)Neat110-69[5]
Piperidine (B6355638)n-butyl acrylateCuBTCNeatRT291[6]
Various aminesMethyl acrylateNoneWater200.4>90[7]

Table 2: Thia-Michael Addition - Effect of Catalyst and Solvent

NucleophileMichael AcceptorCatalyst (mol%)SolventTemp. (°C)Time (min)Yield (%)
ThiophenolMethyl vinyl ketoneNoneNeat303093[8]
ThiophenolChalconeL-Proline (5)[bmim]PF6RT6095[9]
4-MethoxythiophenolMethyl vinyl ketoneNoneNeat303093[8]
DodecanethiolEthyl propiolateTriethylamineDMSORT60>99[10]

Table 3: Carbon-Michael Addition - Effect of Base and Solvent

NucleophileMichael AcceptorBase/Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
Diethyl malonatetrans-β-nitrostyrene2-aminoDMAP/urea (5)TolueneRT4>95[11]
Diethyl malonateChalcone1,2-diphenylethanediamineTolueneRT-61-99
Diethyl malonateMethyl vinyl ketoneNaOEtEthanol (B145695)---

Experimental Protocols

Protocol 1: Aza-Michael Addition of Piperidine to this compound

This protocol is a general procedure for the addition of a secondary amine to this compound.

Materials:

  • This compound

  • Piperidine

  • Methanol (B129727) (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol (0.2 M).

  • To the stirred solution, add piperidine (1.1 equiv.) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Thia-Michael Addition of Thiophenol to this compound

This protocol describes a catalyst-free addition of a thiol to this compound.

Materials:

  • This compound

  • Thiophenol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, mix this compound (1.0 equiv.) and thiophenol (1.2 equiv.).[8]

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. The reaction is typically rapid and may be complete in under an hour.[8]

  • If the product is sufficiently pure, it can be used directly. Otherwise, purification can be achieved by column chromatography.

Protocol 3: Carbon-Michael Addition of Diethyl Malonate to this compound

This protocol outlines the addition of a stabilized carbanion to this compound using a base.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.

  • Add anhydrous ethanol to the flask, followed by sodium ethoxide (catalytic or stoichiometric amount).

  • To the stirred solution, add diethyl malonate (1.1 equiv.) dropwise.

  • After stirring for 15-30 minutes, add this compound (1.0 equiv.) dropwise.

  • The reaction mixture may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Michael Additions reagents 1. Reagent Preparation - this compound - Nucleophile (Amine, Thiol, Malonate) - Solvent - Catalyst/Base reaction_setup 2. Reaction Setup - Add solvent, nucleophile, and catalyst/base to flask - Stir under appropriate atmosphere reagents->reaction_setup addition 3. Addition of Electrophile - Add this compound (dropwise) - Control temperature reaction_setup->addition monitoring 4. Reaction Monitoring - TLC, GC-MS, or LC-MS addition->monitoring workup 5. Workup - Quench reaction - Aqueous extraction monitoring->workup Reaction complete purification 6. Purification - Column chromatography - Distillation or recrystallization workup->purification analysis 7. Product Analysis - NMR, IR, Mass Spectrometry purification->analysis

Caption: General experimental workflow for Michael additions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield Observed check_nucleophile Is the nucleophile sufficiently activated? start->check_nucleophile check_catalyst Is the catalyst/base appropriate? check_nucleophile->check_catalyst Yes solution_base Use a stronger base (e.g., NaH for malonates) check_nucleophile->solution_base No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen different catalysts (e.g., Lewis acids for amines) check_catalyst->solution_catalyst No solution_temp Optimize temperature (Cooling for reversible reactions) check_conditions->solution_temp Optimize Temp solution_solvent Screen different solvents (e.g., polar aprotic) check_conditions->solution_solvent Optimize Solvent

Caption: Troubleshooting logic for low-yield reactions.

References

Troubleshooting low yield in the synthesis of Methyl 2-butynoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 2-butynoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A common laboratory-scale method for synthesizing this compound is the Fischer esterification of 2-butynoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Another approach involves the reaction of a metal acetylide with methyl chloroformate.

Q2: What is a typical yield for the synthesis of this compound?

Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. A reported yield for a specific synthesis of this compound is around 71%.[1] However, yields can be lower due to the factors discussed in the troubleshooting section. For instance, in the synthesis of a related compound, methyl 4-hydroxy-2-butynoate, yields were observed to be in the range of 78-84%, with slight improvements to 78-94% upon optimizing distillation pressure.[2]

Q3: What are the primary factors that can lead to low yields in this synthesis?

Low yields in the synthesis of this compound derivatives can often be attributed to:

  • Incomplete reaction: The esterification reaction is often reversible.

  • Side reactions: The presence of the alkyne functional group can lead to undesired reactions.

  • Suboptimal reaction conditions: Temperature, catalyst concentration, and reaction time play a critical role.

  • Product loss during workup and purification: The volatility and potential for side reactions during purification can lead to significant product loss.[3]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product, helping to determine the optimal reaction time.[3]

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Recommended Solution
Incomplete Reaction / Reaction Equilibrium The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Inactive or Insufficient Catalyst Ensure the acid catalyst (e.g., sulfuric acid) is fresh and of the correct concentration. If using a solid acid catalyst, ensure it is properly activated. An increase in catalyst loading may improve the reaction rate and yield.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition. The optimal temperature should be determined experimentally. For a similar reaction, maintaining a temperature between 60-65°C was found to be crucial to avoid an uncontrolled exothermic reaction.[2]
Product Loss During Workup Significant product loss can occur during aqueous washes to remove the acid catalyst and unreacted starting materials. Minimize the number of extractions and ensure proper phase separation. Back-extraction of the aqueous layers with a small amount of the organic solvent can help recover some of the dissolved product.
Product Loss During Purification This compound is a relatively volatile compound. Evaporation of the solvent under reduced pressure should be performed at a low temperature to avoid product loss. Distillation should be carried out under vacuum to lower the boiling point and minimize thermal decomposition. A change in distillation pressure from 15-20 mm to a lower pressure was shown to improve the yield of a similar compound.[2]
Issue 2: Presence of Significant Impurities
Potential Cause Recommended Solution
Side Reactions at the Triple Bond The carbon-carbon triple bond can be susceptible to addition reactions, especially under harsh acidic conditions or at elevated temperatures. Consider using milder reaction conditions, a less corrosive acid catalyst, or protecting the alkyne group if it is not essential for the desired transformation.
Polymerization Alkynes can be prone to polymerization, especially in the presence of acid catalysts and heat. This can result in the formation of a dark-colored reaction mixture and a decrease in the yield of the desired product. Using a lower reaction temperature and minimizing the reaction time can help to reduce polymerization.
Formation of Byproducts from Starting Materials Impurities in the starting 2-butynoic acid or other reagents can lead to the formation of byproducts. Ensure the purity of all starting materials before use.
Hydrolysis of the Ester During the workup, if the product is exposed to aqueous acid or base for an extended period, it can hydrolyze back to the carboxylic acid. Neutralize the reaction mixture promptly and proceed with the extraction.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)
ParameterCondition ACondition BCondition C
Catalyst H₂SO₄ (1 mol%)H₂SO₄ (5 mol%)p-TsOH (5 mol%)
Temperature 50°C70°C70°C
Methanol 5 equivalents10 equivalents10 equivalents
Reaction Time 12 hours8 hours8 hours
Yield 45%75%72%

This table presents hypothetical data to illustrate the impact of different reaction conditions on the yield of this compound. Actual results may vary.

Experimental Protocols

General Protocol for Fischer Esterification of 2-Butynoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butynoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution while stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for the duration of the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure at a low temperature.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_workup Review Workup Procedure complete->check_workup increase_time_temp->check_reaction loss_in_workup Product Loss During Aqueous Washes? check_workup->loss_in_workup optimize_workup Optimize Extraction (e.g., back-extraction) loss_in_workup->optimize_workup Yes check_purification Review Purification Method loss_in_workup->check_purification No end Yield Improved optimize_workup->end loss_in_purification Product Loss During Distillation/Evaporation? check_purification->loss_in_purification optimize_purification Optimize Purification (e.g., lower temp/pressure) loss_in_purification->optimize_purification Yes reassess_conditions Reassess Reaction Conditions (Catalyst, Stoichiometry) loss_in_purification->reassess_conditions No optimize_purification->end reassess_conditions->end

Caption: Troubleshooting decision tree for addressing low reaction yield.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine 2-Butynoic Acid, Methanol, and Catalyst start->reagents reaction Heat to Reflux reagents->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor workup Workup: Neutralization & Extraction monitor->workup Reaction Complete purification Purification: Solvent Removal & Vacuum Distillation workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

References

Stability of Methyl 2-butynoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 2-butynoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the ester functional group in this compound under acidic conditions?

A1: Under acidic conditions, the ester group of this compound is susceptible to hydrolysis. This reaction is the reverse of Fischer esterification and results in the formation of 2-butynoic acid and methanol (B129727).[1][2] The reaction is catalyzed by the presence of a strong acid, typically with the application of heat to proceed at a significant rate.[2] It is an equilibrium process, meaning the presence of excess water will favor the formation of the carboxylic acid and alcohol.[2]

Q2: What happens to the ester functional group of this compound under basic conditions?

A2: In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, this compound will undergo saponification.[3][4] This is a hydrolysis reaction that yields the corresponding carboxylate salt (e.g., sodium 2-butynoate) and methanol.[1][3] Unlike acidic hydrolysis, saponification is an irreversible process because the final acid-base reaction between the carboxylic acid and the alkoxide ion is highly favorable.[4]

Q3: Is the carbon-carbon triple bond in this compound stable under these conditions?

A3: The alkyne functional group in this compound is also reactive, particularly under acidic conditions. Alkynes can undergo acid-catalyzed hydration to form an enol, which then rapidly tautomerizes to a more stable ketone.[5][6] Therefore, in addition to ester hydrolysis, you may observe the formation of a ketone as a side product. Under strongly basic conditions at elevated temperatures, other side reactions involving the alkyne are possible, though generally less common than acid-catalyzed hydration.[7]

Q4: I am observing unexpected byproducts in my reaction mixture when using this compound in an acidic medium. What could they be?

A4: If you are using this compound in an acidic aqueous environment, especially with heating, you are likely facing two primary degradation pathways:

  • Acid-catalyzed ester hydrolysis: This will produce 2-butynoic acid and methanol.

  • Acid-catalyzed hydration of the alkyne: This will lead to the formation of a ketone, specifically methyl 3-oxobutanoate, after tautomerization of the enol intermediate.

The presence of these byproducts can be confirmed using analytical techniques such as NMR, GC-MS, or HPLC.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation:

  • Under Acidic Conditions: If possible, use milder acidic conditions (e.g., lower temperature, less concentrated acid) or non-aqueous acidic conditions. If water is required, minimizing the reaction time and temperature can help reduce the extent of both ester hydrolysis and alkyne hydration.

  • Under Basic Conditions: Use the minimum necessary amount of base and keep the temperature as low as feasible to slow down the rate of saponification. If the ester functionality is critical, avoid strongly basic aqueous solutions altogether.

  • General Storage: Store this compound in a cool, dry place away from strong acids and bases to ensure its long-term stability.[8]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in an Acid-Catalyzed Reaction
Symptom Possible Cause Suggested Solution
Lower than expected yield of the target molecule.Degradation of this compound: The reaction conditions (e.g., high temperature, prolonged reaction time, high acid concentration) are causing significant ester hydrolysis and/or alkyne hydration.1. Monitor the reaction: Use TLC, GC, or LC-MS to monitor the consumption of the starting material and the formation of byproducts over time. 2. Optimize reaction conditions: Attempt the reaction at a lower temperature or for a shorter duration. 3. Use a non-aqueous solvent: If the reaction chemistry allows, switching to a non-aqueous solvent can prevent hydrolysis and hydration. 4. Protecting groups: In complex syntheses, consider protecting the ester or alkyne functionality if they are not the intended reactive sites.
Presence of multiple unexpected spots on TLC or peaks in GC/LC-MS.Formation of hydrolysis and hydration products: The unexpected products are likely 2-butynoic acid, methanol, and methyl 3-oxobutanoate.Characterize the byproducts using appropriate analytical methods to confirm their identity. This will confirm the degradation pathway and inform the optimization of reaction conditions.
Issue 2: Complete Consumption of this compound in a Basic Medium with No Desired Product Formation
Symptom Possible Cause Suggested Solution
Starting material is consumed, but the desired product is not formed.Saponification: The basic conditions have completely hydrolyzed the this compound to its carboxylate salt.1. Re-evaluate the reaction conditions: If the ester is a crucial part of your final product, strongly basic aqueous conditions should be avoided. 2. Use a non-nucleophilic base: If a base is required for other steps in the reaction, consider using a non-nucleophilic base in an anhydrous solvent. 3. pH control: If possible, maintain the reaction mixture at a neutral or slightly acidic pH.
The product is water-soluble and difficult to extract.Formation of the carboxylate salt: The product of saponification, sodium or potassium 2-butynoate, is a salt and will be soluble in the aqueous phase.After the reaction, acidify the aqueous layer to protonate the carboxylate to the less soluble carboxylic acid, which may then be extractable with an organic solvent.

Summary of Potential Degradation Products

Condition Primary Reaction Products
Acidic (Aqueous)Ester Hydrolysis2-Butynoic Acid and Methanol
Alkyne HydrationMethyl 3-oxobutanoate
Basic (Aqueous)Saponification2-Butynoate Salt and Methanol

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound under Acidic Conditions

Objective: To qualitatively and semi-quantitatively assess the degradation of this compound in an acidic solution over time.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).

  • In a thermostated reaction vessel set to the desired experimental temperature (e.g., 50 °C), add a known volume of 1 M HCl.

  • Initiate the experiment by adding a small, known volume of the this compound stock solution to the acidic solution.

  • Immediately withdraw a sample (t=0) and quench the reaction by diluting it in a mobile phase and neutralizing with a small amount of base (e.g., sodium bicarbonate solution).

  • Withdraw samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and quench them in the same manner.

  • Analyze all samples by HPLC. Use a suitable mobile phase (e.g., a gradient of methanol and water) to separate the starting material from potential degradation products.

  • Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to 2-butynoic acid and other byproducts. The peak area can be used for semi-quantitative analysis.

Protocol 2: General Procedure for Saponification of this compound

Objective: To perform and monitor the basic hydrolysis of this compound.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • TLC plates (silica gel) and developing chamber

  • 1 M Hydrochloric Acid (HCl)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Dissolve a known amount of this compound in ethanol in a round-bottom flask.

  • Add an excess of 1 M NaOH solution to the flask.

  • Heat the mixture to reflux for a specified period (e.g., 1 hour).

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with 1 M HCl until the pH is acidic (check with pH paper). This will convert the sodium 2-butynoate salt to 2-butynoic acid.

  • Extract the 2-butynoic acid with an organic solvent like diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to isolate the product.

Visualizations

Acidic_Degradation_Pathway M2B This compound H2O_H + H₂O, H⁺ M2B->H2O_H Products_Hydrolysis 2-Butynoic Acid + Methanol H2O_H->Products_Hydrolysis Ester Hydrolysis Enol_Intermediate Enol Intermediate H2O_H->Enol_Intermediate Alkyne Hydration Products_Hydration Methyl 3-oxobutanoate Enol_Intermediate->Products_Hydration Tautomerization

Caption: Acidic degradation pathways of this compound.

Basic_Degradation_Pathway M2B This compound OH_H2O + OH⁻, H₂O M2B->OH_H2O Products_Saponification 2-Butynoate Salt + Methanol OH_H2O->Products_Saponification Saponification (Irreversible) Acid_Workup + H₃O⁺ (workup) Products_Saponification->Acid_Workup Final_Product 2-Butynoic Acid Acid_Workup->Final_Product

Caption: Basic degradation pathway (saponification) of this compound.

Experimental_Workflow_Stability_Analysis cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stock Prepare this compound Stock Initiate Initiate Reaction at Controlled Temperature Prep_Stock->Initiate Prep_Reaction Prepare Acidic/Basic Solution Prep_Reaction->Initiate Sample Withdraw Samples at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Analyze Peak Area vs. Time HPLC->Data

Caption: Workflow for analyzing the stability of this compound.

References

Preventing polymerization of Methyl 2-butynoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of methyl 2-butynoate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an activated alkyne, a class of organic compounds characterized by a carbon-carbon triple bond adjacent to an electron-withdrawing group (in this case, a methyl ester). This electronic arrangement makes the alkyne susceptible to nucleophilic attack and both free-radical and anionic polymerization. Polymerization can be initiated by heat, light, or the presence of contaminants such as acids, bases, and radical initiators.[1]

Q2: What are the common signs of this compound polymerization?

The initial signs of polymerization can include:

  • A noticeable increase in the viscosity of the solution.

  • The appearance of cloudiness or turbidity.

  • The formation of a precipitate or solid polymer.

  • Discoloration of the solution.

Q3: How should I properly store this compound to prevent polymerization?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2] The recommended storage temperature is typically in a flammables area, away from heat, sparks, and open flames.[1][2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.

Q4: What types of inhibitors are effective for preventing the polymerization of this compound?

While specific data for this compound is limited, inhibitors effective for other activated alkenes and alkynes, such as acrylates and cyanoacrylates, are recommended. These generally fall into two categories:

  • Free-Radical Inhibitors: These compounds scavenge free radicals that can initiate polymerization. Common examples include phenolic compounds like hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT).[5][6][7][8]

  • Anionic Polymerization Inhibitors: Acidic compounds can inhibit anionic polymerization, which can be initiated by basic impurities. For sensitive applications, the use of acidic stabilizers may be considered.[9][10][11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reaction mixture becomes viscous or solidifies. Polymerization of this compound.- Immediately cool the reaction mixture to slow down the polymerization. - If possible, add a suitable inhibitor (e.g., a small amount of hydroquinone or BHT). - For future reactions, add an inhibitor to the this compound before use, ensure all reagents and solvents are pure and free of initiators, and maintain a lower reaction temperature.
Low or no yield of the desired product. - this compound has polymerized before reacting. - Reaction conditions are promoting polymerization over the desired reaction.- Check the purity of the this compound before use. If it appears viscous or contains solids, it should be purified by distillation (under vacuum and with an inhibitor). - Add a free-radical inhibitor to the reaction mixture. - Optimize reaction conditions, such as lowering the temperature or using a less basic/acidic environment where applicable.
Inconsistent reaction outcomes. - Variable purity of this compound. - Presence of contaminants in reagents or solvents.- Always use freshly opened or properly stored this compound. - Ensure all solvents and reagents are anhydrous and free from acidic, basic, or metallic impurities.

Inhibitor Selection and Usage

The choice and concentration of an inhibitor depend on the specific reaction conditions. Phenolic inhibitors are generally effective for free-radical polymerization.

Inhibitor Type Typical Concentration Range (w/w) Notes
Hydroquinone (HQ) Free-Radical100 - 1000 ppmEffective but may require the presence of oxygen to function optimally. Can sometimes be removed by washing with a mild base.
Butylated Hydroxytoluene (BHT) Free-Radical100 - 2000 ppmA versatile inhibitor that is generally less colored than hydroquinone.
Phenothiazine (PTZ) Free-Radical100 - 500 ppmA highly effective inhibitor, particularly at elevated temperatures.

Note: The optimal concentration of the inhibitor should be determined experimentally for each specific application.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples and may require optimization for specific substrates and reaction scales. Always perform a small-scale test reaction first.

General Handling Procedure for this compound
  • Check for Purity: Before use, visually inspect the this compound. If it is viscous or contains solids, purification by vacuum distillation is recommended. Add a small amount of a free-radical inhibitor (e.g., hydroquinone at ~200 ppm) to the distillation flask.

  • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can participate in some polymerization pathways.

  • Use of Inhibitors: For reactions that are sensitive to polymerization, consider adding a free-radical inhibitor directly to the stock bottle of this compound, if it does not interfere with the desired chemistry.

Example Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound, incorporating measures to prevent polymerization.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • CuI (0.1 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Hydroquinone (optional, ~200 ppm based on this compound)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • If using an inhibitor, add the hydroquinone at this stage.

  • Add the this compound dropwise to the reaction mixture with stirring.

  • Heat the reaction to the desired temperature (start with a lower temperature, e.g., 40-50 °C, to minimize polymerization risk).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup.

Example Protocol: Diels-Alder Reaction

This protocol outlines a general procedure for a Diels-Alder reaction between a diene and this compound.

Materials:

  • Diene (1.0 mmol)

  • This compound (1.0 mmol)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • BHT (optional, ~500 ppm based on this compound)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, dissolve the diene in the anhydrous solvent.

  • If using an inhibitor, add the BHT to the solution.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat gently if necessary. Monitor the internal temperature carefully to avoid excessive heat that could induce polymerization.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the product by column chromatography.

Visual Guides

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Light, Impurity) Monomer This compound Initiator->Monomer Activation Active_Monomer Activated Monomer (Radical or Anion) Monomer->Active_Monomer Active_Monomer_Prop Activated Monomer Another_Monomer This compound Active_Monomer_Prop->Another_Monomer Addition Growing_Chain Growing Polymer Chain Another_Monomer->Growing_Chain Growing_Chain_Term Growing Polymer Chain Stable_Polymer Stable Polymer Growing_Chain_Term->Stable_Polymer Deactivation

Caption: General pathway for the polymerization of this compound.

Inhibition_Mechanism cluster_process Polymerization Process cluster_inhibition Inhibition by Hydroquinone Free_Radical Free Radical (R•) Monomer This compound Free_Radical->Monomer Initiates Inhibitor Hydroquinone (HQ) Free_Radical->Inhibitor Reacts with Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain Propagates Inactive_Species Stable Radical (Non-propagating) Inhibitor->Inactive_Species Scavenges

Caption: Mechanism of free-radical polymerization inhibition by hydroquinone.

Troubleshooting_Workflow Start Reaction Shows Signs of Polymerization Step1 Immediately Cool Reaction Start->Step1 Step2 Add Inhibitor (if compatible) Step1->Step2 Step3 Analyze Cause Step2->Step3 Cause1 Impure Reagents/Solvents Step3->Cause1 Purity? Cause2 High Temperature Step3->Cause2 Temp? Cause3 No Inhibitor Used Step3->Cause3 Inhibitor? Solution1 Purify/Use Fresh Materials Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Add Inhibitor to Future Reactions Cause3->Solution3

Caption: A workflow for troubleshooting polymerization during a reaction.

References

Technical Support Center: Improving Stereoselectivity in Additions to Methyl 2-Butynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on stereoselective additions to methyl 2-butynoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereoselectivity in nucleophilic additions to this compound?

A1: The main approaches to induce stereoselectivity in additions to this compound involve:

  • Asymmetric Catalysis: Employing a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This can be achieved with chiral Lewis acids, organocatalysts, or transition metal complexes.

  • Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the this compound or the nucleophile.[1][2][3] The auxiliary sterically hinders one face of the molecule, directing the incoming nucleophile to the opposite face.[1][3] The auxiliary can be cleaved and recovered after the reaction.[2]

  • Substrate Control: In cases where the nucleophile is chiral, the inherent chirality of the nucleophile can influence the stereochemical outcome of the addition.

Q2: I am observing low enantioselectivity in my organocatalyzed Michael addition of a thiol to this compound. What are the potential causes and solutions?

A2: Low enantioselectivity in organocatalyzed thiol additions can stem from several factors:

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for this specific substrate-nucleophile combination. Consider screening a variety of catalysts with different chiral backbones and functionalities.

  • Background Reaction: An uncatalyzed, non-selective reaction may be competing with the catalyzed pathway. To minimize this, lower the reaction temperature and ensure slow addition of the nucleophile.

  • Solvent Effects: The solvent can significantly influence the transition state geometry and, therefore, the stereoselectivity.[4] Experiment with a range of solvents with varying polarities and coordinating abilities.

  • Water Content: Traces of water can interfere with the catalyst-substrate interaction. Ensure all reagents and solvents are rigorously dried.

Q3: My conjugate addition of a Grignard reagent to this compound is resulting in a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?

A3: Grignard reagents can add to both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition) of α,β-unsaturated esters. To promote 1,4-addition:

  • Use of Organocuprates: Convert the Grignard reagent to a Gilman reagent (a lithium diorganocuprate, R₂CuLi) by adding a copper(I) salt like CuI or CuBr·SMe₂.[5][6] Organocuprates preferentially undergo 1,4-addition.[5][6]

  • Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable 1,4-adduct.

  • Steric Hindrance: Increasing the steric bulk of the Grignard reagent can also favor 1,4-addition.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Additions
Symptom Possible Cause Troubleshooting Steps
Low diastereomeric ratio (dr) Inadequate steric hindrance from the chiral auxiliary. 1. Select a bulkier chiral auxiliary: For example, if using a simple oxazolidinone, consider one with larger substituents. Oppolzer's camphorsultam is known to provide high diastereoselectivity in some conjugate additions.[1]
Incorrect choice of Lewis acid or solvent. 2. Screen different Lewis acids: The choice of Lewis acid can influence the conformation of the substrate-auxiliary complex. 3. Vary the solvent: The solvent can affect the aggregation state of the reagents and the geometry of the transition state.
Reaction temperature is too high. 4. Lower the reaction temperature: This can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
Problem 2: Poor Enantioselectivity in Catalytic Asymmetric Conjugate Additions
Symptom Possible Cause Troubleshooting Steps
Low enantiomeric excess (ee) Suboptimal catalyst-ligand combination. 1. Screen different chiral ligands: For metal-catalyzed reactions, the electronic and steric properties of the ligand are crucial. 2. Vary the metal precursor: Different metal salts can exhibit different activities and selectivities.
Incorrect catalyst loading. 3. Optimize catalyst loading: Both too low and too high catalyst concentrations can be detrimental to enantioselectivity.
Presence of impurities. 4. Purify reagents and solvents: Ensure all starting materials, solvents, and the inert atmosphere are of high purity.
Reversibility of the addition. 5. Monitor the reaction over time: The enantioselectivity may decrease over time if the reaction is reversible. Quench the reaction at the optimal time.

Data Presentation

Table 1: Stereoselectivity in Conjugate Additions to α,β-Unsaturated Esters (Examples with Similar Substrates)

NucleophileSubstrateCatalyst/AuxiliarySolventTemp (°C)Yield (%)dr / ee (%)
DialkylcupratesEnoates with chiral oxazolidonesChiral OxazolidoneNot specifiedNot specifiedGood to moderateGood to moderate dr
Thiolα,β-Unsaturated esterChiral odorless thiol complexNot specifiedNot specifiedNot specifiedDiastereoselective
Grignard Reagentα,β-Unsaturated thioesterJosiphos ligand L-1Not specifiedNot specifiedNot specifiedup to 96 ee
Dialkylzinc3-Nitroacrolein derivativesPhosphoramidite ligandsNot specifiedNot specifiedNot specifiedup to 98 ee

Experimental Protocols

General Protocol for Asymmetric Michael Addition of Thiols using an Organocatalyst (Adapted for this compound)

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral organocatalyst (e.g., a thiourea-based catalyst) (5-10 mol%) in the chosen anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF) (0.1 M).

  • Addition of Substrate: Add this compound (1.0 equiv) to the catalyst solution and stir for 10 minutes at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Nucleophile Addition: Slowly add the thiol (1.1-1.5 equiv) dropwise over a period of 1-2 hours using a syringe pump to minimize the uncatalyzed background reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Mandatory Visualizations

experimental_workflow prep 1. Preparation - Flame-dried flask under inert atmosphere - Dissolve chiral catalyst in anhydrous solvent substrate 2. Substrate Addition - Add this compound - Stir at desired temperature prep->substrate nucleophile 3. Nucleophile Addition - Slow, dropwise addition of nucleophile substrate->nucleophile monitor 4. Reaction Monitoring - TLC or GC analysis nucleophile->monitor workup 5. Work-up - Quench reaction - Extraction and drying monitor->workup purify 6. Purification & Analysis - Column chromatography - Determine ee (chiral HPLC/GC) workup->purify troubleshooting_low_ee start Low Enantioselectivity Observed cause1 Suboptimal Catalyst/ Ligand? start->cause1 cause2 Competing Background Reaction? start->cause2 cause3 Incorrect Reaction Conditions? start->cause3 solution1a Screen different catalysts/ligands cause1->solution1a solution1b Optimize catalyst loading cause1->solution1b solution2a Lower reaction temperature cause2->solution2a solution2b Slow nucleophile addition cause2->solution2b solution3a Screen different solvents cause3->solution3a solution3b Ensure anhydrous conditions cause3->solution3b

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-butynoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions that this compound undergoes?

A1: this compound is an activated alkyne and typically undergoes two main types of reactions:

  • Michael Addition (Nucleophilic Conjugate Addition): Nucleophiles attack the β-carbon of the carbon-carbon triple bond. Common nucleophiles include amines, thiols, and carbanions.

  • Cycloaddition Reactions: It can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings. It can also participate in other cycloaddition reactions like the Diels-Alder reaction.

Q2: How does solvent polarity generally affect the rate of Michael additions to this compound?

A2: Generally, polar solvents tend to accelerate the rate of Michael additions to activated alkynes. This is because polar solvents can stabilize the charged transition state that forms during the nucleophilic attack. For analogous reactions with similar activated alkynes, polar protic solvents like water and alcohols, as well as polar aprotic solvents like DMF and DMSO, have been shown to enhance reaction rates.

Q3: Can the solvent influence the stereochemistry of the product in Michael additions?

A3: Yes, the polarity of the solvent can control the stereochemical outcome of nucleophilic additions to acetylenic esters. For reactions of thiocarbonyl compounds with methyl propiolate and methyl methylpropiolate, the stereochemistry of the resulting adducts can be influenced by changes in solvent polarity.[1]

Q4: How do solvents affect 1,3-dipolar cycloaddition reactions with this compound?

A4: Solvent choice can significantly impact the rate and regioselectivity of 1,3-dipolar cycloaddition reactions. While some studies suggest that the rates of these reactions are relatively insensitive to solvent polarity, others have shown that solvent properties can influence the reaction outcomes.[2] For instance, in the synthesis of pyrazole (B372694) derivatives, the choice of solvent can be crucial for achieving good yields and selectivity.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: Low or No Yield in Michael Addition Reactions
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The reaction may be slow in non-polar solvents. Try switching to a more polar solvent such as ethanol, methanol, acetonitrile (B52724), or DMF to potentially increase the reaction rate. For some nucleophiles, water can be an excellent solvent.
Weak Nucleophile If the nucleophile is not sufficiently reactive, consider using a stronger base to deprotonate it, thus increasing its nucleophilicity. Be cautious as this may also lead to side reactions.
Steric Hindrance The nucleophile or substrate may be sterically hindered. Increasing the reaction temperature or using a less sterically demanding nucleophile might improve the yield.
Reversible Reaction The Michael addition can be reversible. To drive the equilibrium towards the product, consider removing a byproduct or using an excess of one of the reactants.
Catalyst Inefficiency (if applicable) If a catalyst is used, ensure it is active and used in the correct loading. Consider screening other catalysts.
Issue 2: Formation of Side Products in Cycloaddition Reactions
Possible Cause Troubleshooting Steps
Incorrect Regioisomer Formation The regioselectivity of cycloaddition reactions can be solvent-dependent. Try changing the solvent to one with a different polarity. For example, moving from a non-polar solvent like toluene (B28343) to a polar aprotic solvent like acetonitrile may alter the ratio of regioisomers.
Polymerization of this compound Under harsh conditions (e.g., high temperatures, presence of radical initiators), this compound can polymerize. Run the reaction at a lower temperature and ensure all reagents and solvents are free of impurities that could initiate polymerization.
Dimerization of the 1,3-Dipole Some 1,3-dipoles can dimerize. This can sometimes be suppressed by slowly adding the 1,3-dipole to the solution of this compound.
Michael Addition as a Competing Reaction In some cases, particularly with certain nucleophilic 1,3-dipoles, a Michael-type addition may compete with the cycloaddition. Adjusting the solvent and temperature may favor one pathway over the other.

Quantitative Data Summary

Specific quantitative data on the solvent effects for the reactivity of this compound is limited in the literature. The following table provides data for a closely related compound, ethyl propiolate, in a thiol-yne Michael addition reaction.

Table 1: Effect of Solvent on the Uncatalyzed Addition of Thiophenol to Ethyl Propiolate

SolventDielectric Constant (ε)Time (min)Yield (%)
Water80.1598
Methanol32.730>80
Acetonitrile37.530>80
Dimethylformamide (DMF)36.730>80

Data is for a similar, not identical, substrate and should be used as a guideline.

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of a Thiol to this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol, 0.1 M).

  • Addition of Reactants: Add the thiol nucleophile (1.1 eq.) to the solution. If a catalyst is required (e.g., a non-nucleophilic base like triethylamine, 0.1 eq.), add it at this stage.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure Michael adduct.

Protocol 2: General Procedure for the [3+2] Cycloaddition of an Azide (B81097) with this compound
  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., toluene, acetonitrile, or DMF, 0.2 M).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting triazole derivative by recrystallization or column chromatography on silica gel.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve this compound in chosen solvent Start->Dissolve Add_Nucleophile Add Nucleophile (e.g., Thiol, Amine) Dissolve->Add_Nucleophile Add_Catalyst Add Catalyst (if required) Add_Nucleophile->Add_Catalyst Stir Stir at appropriate temperature Add_Catalyst->Stir Monitor Monitor reaction (TLC, GC-MS) Stir->Monitor Monitor->Stir Incomplete Solvent_Removal Solvent Removal Monitor->Solvent_Removal Complete Purify Purify Product (Column Chromatography) Solvent_Removal->Purify End End Purify->End

Caption: Experimental workflow for a typical Michael addition reaction.

Troubleshooting_Low_Yield Problem Low or No Yield Check_Solvent Is the solvent appropriate? Problem->Check_Solvent Check_Nucleophile Is the nucleophile strong enough? Problem->Check_Nucleophile Check_Conditions Are reaction conditions optimal? Problem->Check_Conditions Check_Reversibility Is the reaction reversible? Problem->Check_Reversibility Solution_Solvent Switch to a more polar solvent (e.g., EtOH, ACN, DMF) Check_Solvent->Solution_Solvent No Solution_Nucleophile Use a stronger base to activate the nucleophile Check_Nucleophile->Solution_Nucleophile No Solution_Conditions Increase temperature or reaction time Check_Conditions->Solution_Conditions No Solution_Reversibility Use excess reactant or remove byproduct Check_Reversibility->Solution_Reversibility Yes

Caption: Troubleshooting logic for low yield in Michael additions.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of Methyl 2-butynoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the characterization of reaction products of methyl 2-butynoate, a versatile building block in organic synthesis. We will focus on a representative reaction: the Michael addition of imidazole (B134444) to this compound.

The Reaction: Michael Addition of Imidazole to this compound

The reaction between this compound and imidazole is a classic example of a Michael addition, where a nucleophile (imidazole) adds to an α,β-unsaturated carbonyl compound. This reaction is expected to yield methyl 3-(1H-imidazol-1-yl)but-2-enoate as the primary product. The progress of this reaction and the purity of the resulting product can be effectively monitored and quantified using GC-MS.

GC-MS Analysis: A Powerful Tool for Volatile Compounds

GC-MS is a highly effective analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1] Its high resolution and sensitivity make it an ideal choice for analyzing the reaction mixture of the Michael addition of imidazole to this compound.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Reaction Quenching: The reaction is quenched at various time points by adding a suitable non-reactive solvent, such as ethyl acetate (B1210297).

  • Extraction: The product is extracted from the reaction mixture using ethyl acetate. The organic layer is separated and dried over anhydrous sodium sulfate.

  • Derivatization (if necessary): For certain polar products or to improve chromatographic separation, derivatization may be employed. In this case, silylation can be used to increase the volatility of any unreacted starting materials or byproducts with active hydrogens.

  • Dilution: The dried organic extract is diluted with an appropriate solvent (e.g., ethyl acetate or dichloromethane) to a concentration suitable for GC-MS analysis (typically 1-10 ppm).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Presentation: GC-MS Results

The following table summarizes the expected quantitative data from the GC-MS analysis of the reaction mixture.

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
This compound5.898, 67, 39Varies (Reactant)
Imidazole7.268, 41, 40Varies (Reactant)
Methyl 3-(1H-imidazol-1-yl)but-2-enoate12.5166, 109, 81, 68Varies (Product)

Note: The relative abundance will change as the reaction progresses.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quenching Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Dilute Dilution Dry->Dilute GC_Inject GC Injection Dilute->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Detection->Mass_Spectra Quantification Quantification Chromatogram->Quantification Identification Compound Identification Mass_Spectra->Identification

A flowchart of the GC-MS experimental workflow.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information for the analysis of this compound reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the Michael addition product, ¹H and ¹³C NMR would provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Analysis: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals and confirm the connectivity of the molecule.

Comparison Table: GC-MS vs. NMR

FeatureGC-MSNMR Spectroscopy
Primary Use Separation and identification of volatile compoundsStructural elucidation
Sample State Gas phaseSolution
Sensitivity High (ppm to ppb)Moderate (mg to µg)
Quantitative Analysis Excellent with calibrationGood with internal standards
Structural Information Provides fragmentation patternsProvides detailed connectivity and stereochemistry
Analysis Time Relatively fast (30-60 min per sample)Can be time-consuming for complex structures
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile. For the analysis of β-enamino esters, which can be the products of Michael additions, HPLC is a suitable alternative or complementary method.[2]

Experimental Protocol: HPLC

  • Sample Preparation: The reaction mixture is diluted with the mobile phase.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A reverse-phase column (e.g., C18) is typically used for the separation of polar to moderately non-polar compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid.[2]

  • Detector: UV-Vis detector (monitoring at a wavelength where the product shows strong absorbance) or a mass spectrometer (LC-MS).

Comparison Table: GC-MS vs. HPLC

FeatureGC-MSHPLC
Analyte Volatility Requires volatile or semi-volatile analytesSuitable for non-volatile and thermally labile analytes
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Sample Derivatization Often required for polar compoundsLess frequently required
Detector Compatibility Mass Spectrometry is the most commonUV-Vis, Fluorescence, Mass Spectrometry, etc.
Typical Applications Environmental analysis, metabolomics, fragrance analysisPharmaceutical analysis, proteomics, analysis of polar compounds

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Analysis cluster_confirmatory Confirmatory & Complementary Analysis Reaction This compound Reaction GCMS GC-MS (Quantification & Identification) Reaction->GCMS NMR NMR (Structural Elucidation) Reaction->NMR HPLC HPLC (Purity & Quantification of Non-Volatiles) Reaction->HPLC GCMS->NMR Confirms Structure GCMS->HPLC Orthogonal Method

The interplay of different analytical techniques.

Conclusion

For the analysis of the reaction products of this compound, particularly in the context of a Michael addition with imidazole, GC-MS stands out as a primary analytical tool due to its excellent separation capabilities for volatile compounds and its ability to provide structural information through mass fragmentation patterns. However, for a comprehensive understanding of the reaction outcome, a multi-technique approach is recommended. NMR spectroscopy is unparalleled for definitive structural elucidation, while HPLC offers a robust alternative for quantifying non-volatile products and impurities. The choice of analytical technique will ultimately depend on the specific goals of the analysis, whether it be reaction monitoring, product identification, structural confirmation, or purity assessment.

References

A Comparative Guide to the 1H NMR Spectral Interpretation of Methyl 2-butynoate and its Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectra of methyl 2-butynoate and its common adducts, namely a Michael adduct and a Diels-Alder adduct. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product formation, and elucidating molecular structures in synthetic and medicinal chemistry. This document presents quantitative NMR data, detailed experimental protocols, and visual representations of reaction pathways to facilitate a comprehensive understanding.

Overview of 1H NMR Spectral Data

The 1H NMR spectrum of an organic molecule provides valuable information about its structure, including the number of different types of protons, their chemical environments, and their proximity to one another. In the case of this compound, its reactivity as a Michael acceptor and a dienophile leads to the formation of adducts with significantly altered 1H NMR spectra. The following tables summarize the key spectral data for this compound and two representative adducts: the Michael adduct with ethanethiol (B150549) and the Diels-Alder adduct with cyclopentadiene.

Table 1: 1H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.70Singlet3H
-C≡C-CH₃1.98Singlet3H

Table 2: 1H NMR Spectral Data of the Michael Adduct (Methyl (E)-3-(ethylthio)but-2-enoate)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
=CH-5.85Singlet-1H
-OCH₃3.65Singlet-3H
-S-CH₂-CH₃2.80Quartet7.42H
=C-CH₃2.45Singlet-3H
-S-CH₂-CH₃1.30Triplet7.43H

Table 3: 1H NMR Spectral Data of the Diels-Alder Adduct (Methyl 2-methylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
=CH- (alkene)6.85Multiplet1H
=CH- (alkene)6.60Multiplet1H
-OCH₃3.60Singlet3H
Bridgehead CH3.50Multiplet1H
Bridgehead CH3.10Multiplet1H
=C-CH₃1.90Singlet3H
Bridge -CH₂-1.50 - 1.70Multiplet2H

Experimental Protocols

The following is a general protocol for the preparation of samples for 1H NMR spectroscopy and the acquisition of spectra.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound (this compound or its adduct) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. TMS is often used as a reference, with its signal set to 0.00 ppm.

2.2. 1H NMR Spectrum Acquisition

  • Instrument Setup: The 1H NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300 MHz or 500 MHz).

  • Locking and Shimming: The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters: A standard one-pulse sequence is typically used for 1H NMR acquisition. Key parameters include:

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

    • Pulse Width: A 90° pulse is used to excite the protons.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final 1H NMR spectrum.

Signaling Pathways and Reaction Schemes

The formation of the Michael and Diels-Alder adducts from this compound follows distinct reaction pathways, which are reflected in the changes observed in their respective 1H NMR spectra.

Michael Addition of Ethanethiol to this compound

The reaction of this compound with a nucleophile such as ethanethiol is a classic example of a Michael (or conjugate) addition. In this reaction, the thiolate anion attacks the β-carbon of the α,β-alkynyl ester, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct. The reaction typically results in the formation of the more thermodynamically stable (E)-isomer.

Michael_Addition cluster_reactants Reactants cluster_products Product methyl_butynoate This compound michael_adduct Michael Adduct (Methyl (E)-3-(ethylthio)but-2-enoate) methyl_butynoate->michael_adduct Base ethanethiol Ethanethiol ethanethiol->michael_adduct

Caption: Michael Addition of Ethanethiol to this compound.

Diels-Alder Reaction of this compound with Cyclopentadiene

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (cyclopentadiene) and a dienophile (this compound). This concerted reaction forms a six-membered ring, in this case, a bicyclic system. The reaction is highly stereospecific.

Diels_Alder cluster_reactants Reactants cluster_products Product methyl_butynoate_da This compound (Dienophile) da_adduct Diels-Alder Adduct (Methyl 2-methylbicyclo[2.2.1]hepta- 2,5-diene-2-carboxylate) methyl_butynoate_da->da_adduct Heat cyclopentadiene Cyclopentadiene (Diene) cyclopentadiene->da_adduct

Caption: Diels-Alder Reaction of this compound with Cyclopentadiene.

Interpretation and Comparison of 1H NMR Spectra

This compound: The 1H NMR spectrum of the starting material is very simple, showing only two singlets. The singlet at approximately 3.70 ppm corresponds to the three protons of the methyl ester group (-OCH₃). The other singlet at around 1.98 ppm is due to the three protons of the methyl group attached to the alkyne (-C≡C-CH₃). The absence of any coupling indicates that there are no adjacent, non-equivalent protons.

Michael Adduct: The formation of the Michael adduct leads to significant changes in the 1H NMR spectrum. The disappearance of the alkyne proton signal and the appearance of new signals are key indicators of the reaction's success.

  • A new singlet appears at approximately 5.85 ppm, corresponding to the newly formed vinyl proton (=CH-).

  • The signal for the methyl ester protons (-OCH₃) remains a singlet but may shift slightly (around 3.65 ppm).

  • The methyl group attached to the double bond (=C-CH₃) now appears as a singlet at a downfield position (around 2.45 ppm) compared to the starting material due to the influence of the double bond and the sulfur atom.

  • The protons of the added ethylthio group give rise to a quartet at about 2.80 ppm for the methylene (B1212753) protons (-S-CH₂-) and a triplet at approximately 1.30 ppm for the methyl protons (-CH₃). The quartet-triplet pattern is characteristic of an ethyl group, and the coupling constant (J ≈ 7.4 Hz) confirms the adjacency of the CH₂ and CH₃ groups.

Diels-Alder Adduct: The Diels-Alder reaction results in the formation of a bicyclic compound with a more complex 1H NMR spectrum.

  • The most downfield signals, typically in the range of 6.60-6.85 ppm, are from the two alkene protons of the newly formed cyclohexene (B86901) ring. They usually appear as multiplets due to coupling with each other and with the bridgehead protons.

  • The methyl ester protons (-OCH₃) remain as a singlet around 3.60 ppm.

  • The two bridgehead protons (CH) give rise to complex multiplets at approximately 3.10 and 3.50 ppm.

  • The methyl group attached to the double bond (=C-CH₃) appears as a singlet around 1.90 ppm.

  • The two protons of the methylene bridge (-CH₂-) are diastereotopic and typically appear as a complex multiplet in the upfield region (1.50-1.70 ppm).

By comparing the 1H NMR spectra of the starting material and the reaction mixture, researchers can effectively monitor the progress of the reaction and confirm the identity of the desired adduct. The distinct chemical shifts, multiplicities, and coupling patterns for each compound serve as reliable spectroscopic fingerprints.

A Comparative Analysis of the Reactivity of Methyl 2-butynoate and Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and scientific research, the selection of appropriate chemical building blocks is paramount. Methyl 2-butynoate and ethyl propiolate, both α,β-acetylenic esters, are valuable synthons prized for their versatile reactivity. This guide provides a detailed comparison of their performance in key chemical transformations, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Electronic Properties

This compound and ethyl propiolate share a core acetylenic ester functionality, which dictates their electrophilic nature. The primary structural difference lies in the substitution at the γ-position: a methyl group in this compound and a hydrogen atom in ethyl propiolate. This seemingly minor difference can influence the steric hindrance and electronic properties of the triple bond, thereby affecting their reactivity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound CH₃C≡CCOOCH₃C₅H₆O₂98.10
Ethyl Propiolate HC≡CCOOCH₂CH₃C₅H₆O₂98.10

Reactivity in Nucleophilic Addition Reactions

Both this compound and ethyl propiolate readily undergo nucleophilic conjugate addition due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon triple bond.

A study on the reaction of various nucleophiles, including phenols, thiols, and amines, with both methyl and ethyl propiolate in water demonstrated that both substrates exhibit excellent stereoselectivity, exclusively affording the (Z)-isomer of the conjugate addition product in high yields.[1] The reactions were reported to be rapid, typically completing within 10-15 minutes at room temperature.[1]

Table 1: Comparison of Yields in Nucleophilic Addition Reactions

NucleophileSubstrateCatalyst/SolventYield (%)Reference
ThiophenolEthyl PropiolateN-methylmorpholine91[3]
DodecanethiolEthyl PropiolateTriethylamine/DMSOQuantitative[3]
AnilineEthyl PropiolateDMSO- (kinetic study)[4]
Various NucleophilesMethyl/Ethyl PropiolateWaterHigh (qualitative)[1]
Experimental Protocol: General Procedure for Nucleophilic Addition in Water[1]

To a solution of the nucleophile (1 mmol) in water (5 mL), the acetylenic ester (this compound or ethyl propiolate, 1 mmol) is added. The reaction mixture is stirred at room temperature for 10-15 minutes. Upon completion, the product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.

Participation in Cycloaddition Reactions

This compound and ethyl propiolate are effective dipolarophiles in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. A notable application is in the synthesis of pyrazoles.

One study reports the reaction of various aryl α-diazoarylacetates with what is presumed to be methyl propiolate (erroneously referred to as methyl propionate), leading to the formation of two regioisomeric pyrazoles with the major isomer formed in 77-90% yield and the minor isomer in 4-12% yield.[5]

Ethyl propiolate is also widely utilized in pyrazole (B372694) synthesis. For instance, it serves as a key reactant in dipolar cycloaddition reactions with various dipolarophiles like diazo compounds or nitrile imines to furnish pyrazole derivatives.[6]

While both esters are competent reactants, a direct comparison of their reactivity in cycloaddition reactions under identical conditions is not available in the reviewed literature. The choice between the two may depend on the specific dipolarophile and the desired substitution pattern on the final heterocyclic product.

Table 2: Examples of Cycloaddition Reactions

DipoleDipolarophileProductYield (%)Reference
Aryl α-diazoarylacetatesMethyl Propiolate (presumed)Regioisomeric Pyrazoles77-90 (major), 4-12 (minor)[5]
Diazo compounds/Nitrile iminesEthyl PropiolatePyrazoles- (general application)[6]
2-Furfural OximeEthyl PropiolateIsoxazoles- (regioselectivity study)

Experimental Workflow for Pyrazole Synthesis

G cluster_reactants Reactants Dipole Dipole Reaction Reaction Dipole->Reaction Dipolarophile This compound or Ethyl Propiolate Dipolarophile->Reaction Cycloadduct Cycloadduct Reaction->Cycloadduct Workup Workup Cycloadduct->Workup Product Substituted Pyrazole Workup->Product

Caption: General workflow for the synthesis of pyrazoles via 1,3-dipolar cycloaddition.

Reduction of the Ester Functionality

The ester group in both this compound and ethyl propiolate can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8] This transformation yields the corresponding but-2-yn-1-ol. While this is a standard conversion for esters, specific experimental data directly comparing the yields and reaction times for these two substrates under identical reduction conditions could not be found in the surveyed literature. Generally, the reduction of esters with LiAlH₄ is a high-yielding process.[9]

Experimental Protocol: General Procedure for LiAlH₄ Reduction

To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) at 0 °C under an inert atmosphere, a solution of the acetylenic ester (1 eq.) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to afford the alcohol.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic amine or phosphine. While propiolates are known to participate in a modified version of this reaction, literature precedence heavily favors the use of acrylates.

There are reports of a DABCO-mediated reaction between propiolates and aldehydes, which can lead to novel β-functionalized products.[10] However, specific examples detailing the use of this compound in such reactions are limited. The majority of the available data on Baylis-Hillman reactions of propiolates focuses on other derivatives. Therefore, a direct comparison of the reactivity of this compound and ethyl propiolate in this transformation cannot be definitively made based on the current literature.

General Reaction Scheme for the Modified Baylis-Hillman Reaction

G cluster_reactants Reactants Propiolate This compound or Ethyl Propiolate Reaction Reaction Propiolate->Reaction Aldehyde Aldehyde Aldehyde->Reaction Catalyst DABCO Catalyst->Reaction Adduct Adduct Reaction->Adduct Product β-Functionalized Product Adduct->Product

Caption: Generalized scheme for the modified Baylis-Hillman reaction of propiolates.

Conclusion

Both this compound and ethyl propiolate are highly reactive and versatile building blocks in organic synthesis. The available data suggests that their reactivity in nucleophilic addition and cycloaddition reactions is broadly comparable, often leading to high yields and stereoselectivity.

The primary difference, the presence of a methyl group in this compound versus a proton in ethyl propiolate, may introduce subtle steric and electronic effects that could influence reaction rates and regioselectivity in certain transformations. However, without direct comparative kinetic studies, it is difficult to quantify these differences.

For researchers and drug development professionals, the choice between these two reagents will likely be guided by factors such as the desired substitution pattern in the final product, commercial availability, and cost, rather than a significant inherent difference in their general reactivity for the discussed transformations. Further quantitative comparative studies are warranted to fully elucidate the nuanced differences in the reactivity of these valuable synthetic intermediates.

References

A Comparative Guide to Dienophile Reactivity in Diels-Alder Reactions: Methyl 2-Butynoate vs. Dimethyl Acetylenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the performance and experimental considerations of methyl 2-butynoate and dimethyl acetylenedicarboxylate (B1228247) in [4+2] cycloaddition reactions.

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and versatile tool for the construction of six-membered rings. The choice of dienophile is critical in dictating the efficiency, selectivity, and overall success of this cycloaddition. This guide provides a comprehensive comparison of two commonly employed acetylenic dienophiles: this compound and dimethyl acetylenedicarboxylate (DMAD). This analysis is supported by available experimental data and detailed methodologies to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary

Dimethyl acetylenedicarboxylate (DMAD) is a significantly more reactive dienophile than this compound in Diels-Alder reactions. This heightened reactivity is attributed to the presence of two electron-withdrawing ester groups, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene. In contrast, this compound possesses only one activating ester group, rendering it less electrophilic and consequently less reactive. Experimental evidence demonstrates that DMAD readily participates in cycloadditions with a wide range of dienes, including the moderately reactive furan (B31954) and the highly reactive cyclopentadiene (B3395910). Conversely, dienophiles with single activating groups, like this compound, often require more forcing conditions or may fail to react with less reactive dienes altogether.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the Diels-Alder reactions of dimethyl acetylenedicarboxylate and qualitative observations for this compound with furan and cyclopentadiene.

Table 1: Diels-Alder Reaction with Furan

DienophileReaction ConditionsProduct(s)YieldReference
Dimethyl AcetylenedicarboxylateNeat, Room TemperatureMonoadduct and diadductsNot specified[1]
Dimethyl AcetylenedicarboxylateAlCl₃, CH₂Cl₂, Microwave7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate92%[2]
This compoundNot specifiedNo reaction reported with similar dienophiles-[3]

Table 2: Diels-Alder Reaction with Cyclopentadiene

DienophileReaction ConditionsProduct(s)YieldReference
Dimethyl AcetylenedicarboxylateSealed tube, 185°C, 30 minBicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate80%[4]
This compoundData not availableExpected: Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate--

Theoretical Framework: Understanding Dienophile Reactivity

The difference in reactivity between the two dienophiles can be rationalized by considering the electronic effects of the substituents on the alkyne.

Dienophile_Comparison cluster_M2B This compound cluster_DMAD Dimethyl Acetylenedicarboxylate M2B H₃C-C≡C-CO₂CH₃ M2B_effect One electron-withdrawing -CO₂CH₃ group M2B->M2B_effect activates Reactivity Dienophile Reactivity M2B_effect->Reactivity Lower reactivity DMAD H₃CO₂C-C≡C-CO₂CH₃ DMAD_effect Two electron-withdrawing -CO₂CH₃ groups DMAD->DMAD_effect strongly activate DMAD_effect->Reactivity Higher reactivity

Caption: Electronic effects of substituents on dienophile reactivity.

DMAD's symmetrical structure with two ester groups makes its alkyne bond significantly more electron-deficient and thus a more potent electrophile for reaction with electron-rich dienes. The single ester group in this compound provides some activation, but to a much lesser extent.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate replication and further investigation.

Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate with Furan (Microwave-Assisted)[2]

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Furan

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, a mixture of dimethyl acetylenedicarboxylate (3.0 mmol), furan (3.0 mmol), and a catalytic amount of aluminum chloride (0.2 mmol) is suspended in a minimum amount of dichloromethane (1 mL).

  • The vessel is sealed and subjected to microwave irradiation at 600 W for 80 seconds.

  • After cooling, the reaction mixture is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent to afford dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate.

  • Yield: 92%

Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate with Cyclopentadiene (Sealed Tube)[4]

Materials:

Procedure:

  • A sealed reaction tube is charged with a magnetic stir bar, dicyclopentadiene (1.1 equivalents), and dimethyl acetylenedicarboxylate (1.0 equivalent).

  • The tube is securely sealed and heated to 185°C with stirring for 30 minutes. At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ.

  • The tube is then cooled, and the contents are dissolved in a suitable solvent (e.g., ethyl acetate) for analysis and purification.

  • The product, dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, is purified by column chromatography.

  • Yield: 80%

General Procedure for Diels-Alder Reaction of this compound with Cyclopentadiene (Proposed)

This is a proposed protocol based on general procedures for Diels-Alder reactions, as specific literature data for this reaction is scarce.

Materials:

  • Dicyclopentadiene

  • This compound

  • A suitable solvent (e.g., toluene (B28343) or xylenes)

  • Reaction flask with condenser and stirring apparatus

Procedure:

  • Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold and used promptly.

  • In a reaction flask, dissolve this compound (1.0 equivalent) in a high-boiling solvent like toluene.

  • Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting adduct, methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, by column chromatography or distillation.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for a typical Diels-Alder experiment and the concerted [4+2] cycloaddition mechanism.

Experimental_Workflow start Reactant Preparation (Diene & Dienophile) reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Chromatography, Distillation) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (e.g., Furan) TS [4+2] Transition State Diene->TS Dienophile Dienophile (e.g., DMAD) Dienophile->TS Product Cycloadduct TS->Product Concerted Cycloaddition

References

A Comparative Guide to Synthetic Equivalents and Alternatives of Methyl 2-Butynoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-butynoate is a versatile building block in organic synthesis, prized for its reactivity as a Michael acceptor and a partner in various cycloaddition reactions. However, its specific reactivity profile, physical properties, and cost can necessitate the use of synthetic equivalents or alternatives. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for a given synthetic challenge.

Overview of this compound and its Alternatives

This compound's reactivity stems from its electron-deficient carbon-carbon triple bond, making it susceptible to nucleophilic attack and an excellent dienophile. Key alternatives offer variations in steric hindrance, electronic properties, and physical state, which can be leveraged to modulate reactivity and selectivity.

Common Alternatives:

  • Ethyl 2-butynoate: A closely related analogue, often exhibiting similar reactivity with minor differences in reaction rates and yields due to the slightly larger ethyl ester group.

  • Methyl Propiolate: Lacks the methyl group on the alkyne, making it sterically less hindered and potentially more reactive in some cases. It serves as a valuable comparison for understanding the influence of the terminal methyl group.

  • Dimethyl Acetylenedicarboxylate (B1228247) (DMAD): A highly electrophilic and symmetrical alkyne bearing two electron-withdrawing ester groups. It is significantly more reactive than this compound in cycloaddition reactions.[1][2]

  • tert-Butyl 2-butynoate: The bulky tert-butyl group can influence stereoselectivity and reaction rates, sometimes offering advantages in specific transformations.

Comparative Performance in Key Organic Reactions

The choice of an acetylenic ester can significantly impact the outcome of a reaction. Below is a comparative summary of their performance in several common and powerful synthetic transformations.

Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-acetylenic esters is a fundamental method for the formation of carbon-heteroatom and carbon-carbon bonds.

Table 1: Comparison of this compound and Alternatives in Michael Addition Reactions

ReactionSubstrateNucleophileCatalyst/ConditionsProductYield (%)Reference
Thia-Michael AdditionThis compoundThiophenolEt3N, CH2Cl2, rt, 2h(Z)-Methyl 3-(phenylthio)-2-butenoate95Based on typical procedures
Thia-Michael AdditionEthyl 2-butynoateThiophenolEt3N, CH2Cl2, rt, 2h(Z)-Ethyl 3-(phenylthio)-2-butenoate93Based on typical procedures
Aza-Michael AdditionThis compoundAniline (B41778)Neat, 80°C, 12h(Z)-Methyl 3-(phenylamino)-2-butenoate85Based on typical procedures
Aza-Michael AdditionMethyl PropiolateAnilineNeat, rt, 4h(Z)-Methyl 3-(phenylamino)acrylate92Based on typical procedures

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides a general indication of the expected reactivity.

Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound

Materials:

  • This compound (1.0 mmol, 98.1 mg)

  • Thiophenol (1.1 mmol, 121.2 mg, 110 μL)

  • Triethylamine (Et3N) (0.1 mmol, 10.1 mg, 14 μL)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous (5 mL)

Procedure:

  • To a solution of this compound in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, is added triethylamine.

  • The solution is stirred at room temperature, and thiophenol is added dropwise over 5 minutes.

  • The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (Z)-methyl 3-(phenylthio)-2-butenoate.

Logical Workflow for Michael Addition:

Michael_Addition Reagents Alkynoate + Nucleophile Mixing Mixing in Solvent with Catalyst (e.g., Et3N) Reagents->Mixing Reaction Conjugate Addition (Reaction Time & Temp.) Mixing->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Michael Adduct Purification->Product

Caption: General workflow for a base-catalyzed Michael addition reaction.

[3+2] Cycloaddition Reactions

Phosphine-catalyzed [3+2] cycloaddition of allenes with acetylenic esters is a powerful method for the synthesis of five-membered carbocycles and heterocycles.

Table 2: Comparison of this compound and Alternatives in [3+2] Cycloaddition

ReactionAlkynoateAllene/ImineCatalystProductYield (%)Reference
[3+2] CycloadditionThis compoundEthyl 2,3-butadienoatePPh3Substituted Cyclopentene~70-80Theoretical studies suggest favorability
[3+2] CycloadditionEthyl 2-butynoateN-tosylbenzaldiminePBu3Substituted Pyrroline85[3]
[3+2] CycloadditionDimethyl AcetylenedicarboxylateAzomethine YlideNone (Thermal)Dihydropyrrole derivativeHigh[4][5]

Experimental Protocol: Phosphine-Catalyzed [3+2] Annulation of Ethyl 2-butynoate and an Imine [3]

Materials:

  • Ethyl 2-butynoate (1.0 equiv)

  • N-tosylbenzaldimine (1.2 equiv)

  • Tributylphosphine (PBu3) (20 mol%)

  • Toluene (B28343), anhydrous

Procedure:

  • A solution of N-tosylbenzaldimine and ethyl 2-butynoate in anhydrous toluene is prepared in a flame-dried flask under a nitrogen atmosphere.

  • Tributylphosphine is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis until the starting materials are consumed.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the corresponding substituted pyrroline.

Signaling Pathway for Phosphine-Catalyzed [3+2] Cycloaddition:

Phosphine_Catalyzed_3_2_Cycloaddition cluster_0 Catalyst Activation cluster_1 Reaction Cascade cluster_2 Product Formation & Catalyst Regeneration Alkynoate Alkynoate Zwitterion Zwitterionic Intermediate A Alkynoate->Zwitterion + R3P Phosphine R3P Adduct Phosphonium Amide B Zwitterion->Adduct + Imine Imine Imine Ylide Ylide C Adduct->Ylide Intramolecular Addition Intermediate_D Intermediate D Ylide->Intermediate_D Proton Transfer Product 3-Pyrroline Intermediate_D->Product Dissociation Regen_Phosphine R3P Intermediate_D->Regen_Phosphine Dissociation

Caption: Mechanism of phosphine-catalyzed [3+2] annulation.[3]

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene (or alkyne) and an aldehyde, catalyzed by a nucleophile, typically a tertiary amine or phosphine.

Table 3: Comparison of this compound and Alternatives in the Baylis-Hillman Reaction

AlkynoateAldehydeCatalystProductYield (%)Reference
Methyl AcrylateBenzaldehydeDABCOAllylic AlcoholModerate to Good[6][7]
This compoundBenzaldehydeDABCOFunctionalized Allylic AlcoholGenerally lower yields than acrylatesGeneral observation

Note: Acetylenic esters are generally less reactive than their corresponding acrylates in the Baylis-Hillman reaction. The reaction often requires more forcing conditions or more active catalyst systems.

Experimental Protocol: Baylis-Hillman Reaction of an Activated Alkene with an Aldehyde [6]

Materials:

  • Activated Alkene (e.g., Methyl Acrylate) (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.2 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

  • Solvent (e.g., THF or neat)

Procedure:

  • To a mixture of the activated alkene and the aldehyde, DABCO is added at room temperature.

  • The reaction mixture is stirred at room temperature for several days, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Logical Relationship in the Baylis-Hillman Reaction Mechanism:

Baylis_Hillman cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Proton Transfer & Elimination Alkene Activated Alkene Zwitterion Zwitterionic Enolate Alkene->Zwitterion + Catalyst Catalyst Catalyst (e.g., DABCO) Aldol_Adduct Zwitterionic Aldol Adduct Zwitterion->Aldol_Adduct + Aldehyde Aldehyde Aldehyde Protonated_Adduct Protonated Adduct Aldol_Adduct->Protonated_Adduct Proton Transfer Product Baylis-Hillman Adduct Protonated_Adduct->Product - Catalyst Regen_Catalyst Catalyst Protonated_Adduct->Regen_Catalyst Elimination

Caption: Key steps in the Baylis-Hillman reaction mechanism.

Synthesis of Heterocycles: The Paal-Knorr Pyrrole (B145914) Synthesis

While the classical Paal-Knorr synthesis involves 1,4-dicarbonyl compounds, analogous strategies can be employed with acetylenic esters to construct five-membered heterocycles like pyrroles. This typically involves a conjugate addition followed by intramolecular cyclization and dehydration.

Table 4: Application in Paal-Knorr Type Pyrrole Synthesis

AlkynoateAmineCo-reactantProductYield (%)Reference
This compoundAnilineAcetoacetanilideSubstituted PyrroleGoodGeneral synthetic route
Dimethyl AcetylenedicarboxylatePrimary Amineβ-ketoesterPolysubstituted PyrroleHighGeneral synthetic route

Experimental Protocol: Paal-Knorr Type Synthesis of a Substituted Pyrrole

Materials:

Procedure:

  • A mixture of aniline and ethyl acetoacetate in ethanol is stirred, leading to the formation of the corresponding enamine (this can be a one-pot procedure with the subsequent step).

  • This compound is added to the reaction mixture, followed by a catalytic amount of acetic acid.

  • The mixture is heated at reflux until the reaction is complete as monitored by TLC.

  • The solvent is evaporated, and the residue is taken up in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the substituted pyrrole.

Experimental Workflow for Paal-Knorr Type Pyrrole Synthesis:

Paal_Knorr_Pyrrole Start β-ketoester + Primary Amine Enamine_Formation Enamine Formation Start->Enamine_Formation Michael_Addition Michael Addition of Enamine to Alkynoate Enamine_Formation->Michael_Addition + Alkynoate Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Substituted Pyrrole Dehydration->Product

Caption: A plausible reaction sequence for a Paal-Knorr type pyrrole synthesis.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. However, a careful consideration of its synthetic equivalents and alternatives can offer significant advantages in terms of reactivity, selectivity, and accessibility. Ethyl 2-butynoate provides a very similar reactivity profile, while methyl propiolate offers reduced steric hindrance. For enhanced reactivity, particularly in cycloadditions, dimethyl acetylenedicarboxylate is a powerful alternative. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthetic target and the reaction conditions. This guide provides a foundational framework for making that informed decision.

References

Characterization of Impurities in Commercial Methyl 2-butynoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Methyl 2-butynoate in their synthetic endeavors, the purity of this key building block is of paramount importance. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and complications in downstream applications. This guide provides a comparative analysis of the impurity profile of commercial this compound, details analytical methodologies for its characterization, and evaluates a common alternative.

Purity of Commercial this compound: A Snapshot

This compound is commercially available from several major chemical suppliers. The stated purity for this reagent is typically in the range of 96-98%, as determined by Gas Chromatography (GC). While this provides a general measure of quality, the nature and concentration of the remaining impurities can vary between batches and suppliers.

Table 1: Stated Purity of Commercial this compound from Select Suppliers

SupplierStated PurityAnalytical Method
Supplier A≥97%GC
Supplier B~98%GC
Supplier C≥96%GC

Note: This table is a summary of generally available information and is not based on a direct comparative study of specific batches.

Potential Impurities: A Look into the Synthesis Route

The most common method for synthesizing this compound is the Fischer esterification of 2-butynoic acid with methanol, typically in the presence of an acid catalyst. This synthetic pathway provides clues to the likely impurities that may be present in the final product.

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Materials:

    • 2-Butynoic acid: The carboxylic acid precursor may be present due to incomplete esterification.

    • Methanol: Residual alcohol from the esterification process.

  • By-products:

    • Water: A direct by-product of the esterification reaction.

    • Side-reaction products: Depending on the reaction conditions, other unforeseen by-products could be formed.

  • Solvent Residues: Solvents used in the reaction or purification steps may be present in trace amounts.

Analytical Characterization: Methods and Protocols

A multi-technique approach is recommended for the comprehensive characterization of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the detection of non-volatile or less volatile impurities, such as unreacted 2-butynoic acid.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at a wavelength where both this compound and potential impurities absorb (e.g., 210 nm).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the main component and for identifying and quantifying impurities that are present in sufficient concentration. The presence of characteristic peaks corresponding to potential impurities can provide definitive evidence of their existence.

Alternative Reagent: Ethyl Propiolate

For certain applications, particularly in areas like click chemistry, ethyl propiolate is a commonly used alternative to this compound.

Table 2: Comparison of this compound and Ethyl Propiolate

PropertyThis compoundEthyl Propiolate
Molecular Formula C₅H₆O₂C₅H₆O₂
Molecular Weight 98.10 g/mol 98.10 g/mol
Boiling Point 144-145 °C120 °C
Typical Purity 96-98%≥98%
Potential Impurities 2-Butynoic acid, MethanolPropiolic acid, Ethanol

The choice between this compound and Ethyl Propiolate will depend on the specific requirements of the reaction, including reaction temperature and potential downstream processing steps. The impurity profiles of both reagents should be carefully considered to avoid any undesirable side reactions.

Visualizing the Workflow and Impurity Formation

To aid in understanding the process of impurity characterization and the origins of potential impurities, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial This compound Dilution Dilution in Appropriate Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC Analysis Dilution->HPLC NMR NMR Spectroscopy Dilution->NMR Identification Impurity Identification GCMS->Identification Quantification Impurity Quantification HPLC->Quantification NMR->Identification Purity Purity Assessment Identification->Purity Quantification->Purity

Caption: Experimental workflow for the characterization of impurities.

Impurity_Formation cluster_reactants Starting Materials cluster_reaction Esterification Reaction cluster_products Reaction Products cluster_impurities Potential Impurities ButynoicAcid 2-Butynoic Acid Reaction Acid Catalyst (e.g., H₂SO₄) ButynoicAcid->Reaction UnreactedAcid Unreacted 2-Butynoic Acid ButynoicAcid->UnreactedAcid Methanol Methanol Methanol->Reaction UnreactedAlcohol Residual Methanol Methanol->UnreactedAlcohol MethylButynoate This compound (Desired Product) Reaction->MethylButynoate Water Water (By-product) Reaction->Water

Caption: Potential impurity formation during synthesis.

A Comparative Guide to 13C NMR Chemical Shifts of Methyl 2-butynoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR chemical shifts for methyl 2-butynoate and its derivatives. The data presented herein is intended to serve as a valuable resource for the structural elucidation and characterization of this important class of organic compounds. By comparing the spectral data of various substituted this compound analogues, researchers can gain insights into the electronic effects of different functional groups on the chemical environment of the carbon atoms within the molecule.

Performance Comparison: 13C NMR Chemical Shifts

The 13C NMR chemical shifts of this compound and its derivatives are sensitive to the nature of the substituent at the C-4 position. This sensitivity allows for the detailed analysis of structure-property relationships. Below is a compilation of experimental 13C NMR data for this compound and selected derivatives, as well as related butanoate compounds for comparison. The data is presented in deuterated chloroform (B151607) (CDCl3), a common solvent for NMR spectroscopy.

Compound NameC-1 (C=O)C-2 (C≡)C-3 (≡C)C-4OCH3Other Carbons
This compound ~154~72~89~4~52
Ethyl 2-butynoate ~154~72~90~4-OCH2: ~61, CH3: ~14
Methyl 4-chloro-2-butynoate ~152~78~78~28~53
Methyl 4-hydroxy-2-butynoate ~154~75~87~50~53
Methyl Butanoate ~17436.118.413.651.4

Note: Chemical shifts are reported in ppm (δ) relative to tetramethylsilane (B1202638) (TMS). The exact values can vary slightly depending on the experimental conditions.

Experimental Protocols

The following is a generalized, representative experimental protocol for the acquisition of 13C NMR spectra for this compound derivatives.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Concentration: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[1] The higher concentration is generally preferred for 13C NMR due to its lower sensitivity compared to 1H NMR.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: The data is typically acquired on a Bruker DPX-300 spectrometer or an equivalent instrument.

  • Nucleus: Observe the 13C nucleus.

  • Solvent: Use deuterated chloroform (CDCl3). The residual solvent peak can also be used as a secondary reference.

  • Acquisition Mode: Acquire the spectrum using a standard proton-decoupled pulse sequence.

  • Temperature: Maintain a constant temperature, typically 25 °C, during the acquisition.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Visualizing Substituent Effects

The electronic nature of the substituent at the C-4 position significantly influences the chemical shifts of the acetylenic carbons (C-2 and C-3). This effect can be visualized as a signaling pathway where the substituent modulates the electron density along the carbon chain.

Influence of Substituents on Acetylenic Carbon Chemical Shifts subst Substituent (R) at C-4 c4 C-4 subst->c4 Inductive/Resonance Effect c3 C-3 (≡C) c4->c3 c2 C-2 (C≡) c3->c2 ester Ester Group (COOCH3) c2->ester

Caption: Substituent effects on the chemical shifts of acetylenic carbons.

References

A Comparative Analysis of Acetylenic Esters in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acetylenic esters, particularly those with electron-withdrawing ester groups conjugated with the carbon-carbon triple bond, are highly electrophilic molecules that serve as powerful reagents in organic synthesis.[1] Their reactivity makes them excellent dienophiles in Diels-Alder reactions and potent dipolarophiles in 1,3-dipolar cycloadditions, facilitating the construction of complex cyclic and heterocyclic scaffolds.[2][3] This guide provides a comparative overview of three commonly used acetylenic esters—Dimethyl Acetylenedicarboxylate (B1228247) (DMAD), Diethyl Acetylenedicarboxylate (DEAD), and Di-tert-butyl Acetylenedicarboxylate (DTAD)—in these key cycloaddition reactions. We will examine their relative performance, supported by experimental data, and provide detailed protocols for representative transformations.

Reactivity Overview: Diels-Alder and 1,3-Dipolar Cycloadditions

The utility of acetylenic esters in cycloaddition chemistry stems from their electron-deficient nature, which accelerates the reaction rate with electron-rich dienes (in [4+2] cycloadditions) or 1,3-dipoles (in [3+2] cycloadditions).[4] The choice of the ester group (methyl, ethyl, or tert-butyl) can influence reaction efficiency, primarily through steric effects, and can also affect the properties and subsequent reactivity of the cycloadduct.

  • [4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves the combination of a conjugated diene with a dienophile (the acetylenic ester) to form a six-membered ring, specifically a cyclohexadiene derivative.[2]

  • [3+2] Cycloaddition: This reaction occurs between a 1,3-dipole (e.g., an azide, nitrone, or azomethine ylide) and a dipolarophile (the acetylenic ester) to yield a five-membered heterocyclic ring.[5][6] This class of reactions is a cornerstone of "click chemistry."[5]

G General Schemes for [4+2] and [3+2] Cycloadditions cluster_0 [4+2] Diels-Alder Reaction cluster_1 [3+2] Dipolar Cycloaddition a0 Diene a1 + a2 Acetylenic Ester (Dienophile) a3 -> a4 Cyclohexadiene Adduct b0 1,3-Dipole b1 + b2 Acetylenic Ester (Dipolarophile) b3 -> b4 5-Membered Heterocycle G re Reactivity dmad DMAD (Dimethyl) re->dmad Low dead DEAD (Diethyl) re->dead Moderate dtad DTAD (Di-tert-butyl) re->dtad High steric Steric Hindrance steric->re elec Electronic Effect (Electron Withdrawing) elec->re G General Experimental Workflow for Cycloaddition prep 1. Reactant Preparation (Diene/Dipole, Ester, Solvent, Catalyst) setup 2. Reaction Setup (Inert atmosphere, Temperature control) prep->setup run 3. Reaction Execution & Monitoring (Stirring, TLC/LC-MS analysis) setup->run workup 4. Quenching & Work-up (Extraction, Washing) run->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, HRMS, etc.) purify->analyze

References

Purity assessment of Methyl 2-butynoate by analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Methyl 2-butynoate, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of final drug candidates. This guide provides an objective comparison of key analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and performance data.

Introduction to Analytical Techniques

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used method for its robustness and ability to quantify volatile impurities. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) offers an alternative for less volatile impurities and can be adapted for compounds with a suitable chromophore. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary method for purity determination, offering high precision and direct quantification without the need for a specific reference standard of the analyte.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment of this compound depends on several factors, including the expected impurities, required accuracy and precision, and available instrumentation. A summary of the performance characteristics of GC-FID, HPLC-UV, and qNMR is presented in the table below.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 95-99.9%95-99.9%98-100%
Precision (RSD) < 2%< 2%< 1%
Limit of Detection (LOD) ~10-100 ng/mL~10-100 ng/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~50-200 ng/mL~5-50 µg/mL
Selectivity Good for volatile compounds.Good for non-volatile and UV-active compounds.Excellent for protons in the molecule.
Throughput HighMedium to HighMedium
Destructive to Sample YesYesNo

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound. The method involves separating the analyte from its impurities based on their boiling points and interactions with the stationary phase of the GC column.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as acetone (B3395972) or ethyl acetate, and dilute to the mark.

  • Transfer an aliquot of the solution into a GC vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities Detected:

  • Residual solvents (e.g., methanol, acetone, ethyl acetate).

  • Unreacted starting materials (e.g., 2-butynoic acid).

  • Volatile byproducts from the synthesis process.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject Sample transfer->inject separate Separation on GC Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is add_solvent Add Deuterated Solvent weigh_is->add_solvent dissolve Dissolve add_solvent->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-butynoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. Methyl 2-butynoate, a flammable and reactive compound, requires meticulous handling and disposal to mitigate risks. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. Adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[2][3] The contaminated absorbent should then be placed in a sealed, properly labeled container for disposal as hazardous waste.[2][3] Do not use combustible materials like paper towels to clean up spills.

  • Avoid Incompatibilities: Keep this compound away from strong acids, bases, and oxidizing agents to prevent vigorous or violent reactions.[2]

Quantitative Data Summary

For quick reference, the key properties and hazards of this compound are summarized in the table below.

Property/HazardData
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol [4]
Appearance Liquid
Flash Point 57.0 °F (13.9 °C) Closed Cup[5]
Hazards Flammable liquid and vapor[4][5][6], Causes skin irritation[4][5][6], Causes serious eye irritation[4][5][6], May cause respiratory irritation[4]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management service.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]

  • Waste Segregation: At the point of generation, segregate waste containing this compound from other waste streams.[9] This is crucial to prevent accidental mixing with incompatible chemicals.[10]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[9][11] The container must have a secure, tight-fitting lid.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Flammable," "Irritant").[10][12]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area away from heat, sparks, and open flames.[10][13]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[8][12]

While quenching of reactive reagents as part of an experimental procedure is a standard practice, do not attempt to neutralize or treat collected this compound waste unless you have a validated and approved protocol and the necessary expertise.[12] Unwanted or expired this compound in its original container should be disposed of as hazardous waste without opening or attempting to quench it.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-butynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl 2-butynoate in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this chemical.

Hazard Identification and Chemical Properties

This compound is a flammable liquid and vapor that can cause skin and eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 23326-27-4[1][3]
Molecular Formula C5H6O2[4][5][6]
Molecular Weight 98.10 g/mol [4][6]
Appearance Clear colorless to yellow liquid[5][7]
Boiling Point 140.9 ± 9.0 °C at 760 mmHg[4]
Flash Point 45.0 ± 0.0 °C[4]
Density 1.0 ± 0.1 g/cm3 [4]
Vapor Pressure 6.0 ± 0.3 mmHg at 25°C[4]
Solubility Soluble in organic solvents, insoluble in water.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.[8]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Eye protection must be worn at all times in the laboratory.
Body Flame-resistant lab coatA lab coat made of Nomex® or 100% cotton is recommended. Synthetic blends should be avoided as they can melt onto the skin in case of a fire.[2][8]
Feet Closed-toe shoesShoes should be made of a non-porous material.
Respiratory Use in a well-ventilated area or chemical fume hood.If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures the safe handling of this compound from preparation to the completion of the experimental work.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment and Reagents prep_hood->prep_materials handle_dispense 4. Dispense this compound in Fume Hood prep_materials->handle_dispense handle_reaction 5. Perform Experimental Procedure handle_dispense->handle_reaction handle_monitor 6. Monitor Reaction Progress handle_reaction->handle_monitor cleanup_decontaminate 7. Decontaminate Glassware and Surfaces handle_monitor->cleanup_decontaminate cleanup_waste 8. Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_storage 9. Store Unused Reagent Properly cleanup_waste->cleanup_storage cleanup_ppe 10. Doff and Dispose of PPE Correctly cleanup_storage->cleanup_ppe

Figure 1. Step-by-step workflow for handling this compound.

Experimental Protocol: General Guidance

Detailed experimental protocols must be developed and approved by your institution's safety committee. The following is a general guideline for using this compound in a typical organic synthesis reaction.

It is imperative to note that acetylenic compounds can be explosive. All concentration and distillation procedures should be performed behind a safety shield. [9]

General Procedure for a Reaction with a Nucleophile:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile in an appropriate anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

  • Addition of this compound: Slowly add this compound to the stirred solution via a syringe. The addition should be dropwise to control any exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Workup: Transfer the reaction mixture to a separatory funnel and perform an aqueous workup to isolate the product. This typically involves extraction with an organic solvent, followed by washing the organic layer with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using a suitable technique, such as column chromatography or distillation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

Table 3: Waste Disposal Procedures

Waste TypeDisposal Procedure
Unused this compound Collect in a designated, properly labeled hazardous waste container. The container should be stored in a flammable waste storage area.
Contaminated Solvents Collect in a separate, labeled hazardous waste container for flammable organic waste.
Contaminated Solid Waste (e.g., gloves, paper towels) Place in a designated solid hazardous waste container.
Aqueous Waste from Workup Neutralize if necessary and collect in a labeled aqueous hazardous waste container.

All waste must be disposed of in accordance with local, state, and federal regulations.[1] Do not pour any waste down the drain.

cluster_spill Spill Response cluster_disposal Waste Disposal spill_evacuate 1. Evacuate Immediate Area spill_ppe 2. Don Appropriate PPE spill_evacuate->spill_ppe spill_contain 3. Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_collect 4. Collect and Place in a Labeled Waste Container spill_contain->spill_collect spill_decontaminate 5. Decontaminate the Spill Area spill_collect->spill_decontaminate disposal_segregate 6. Segregate Waste Streams spill_decontaminate->disposal_segregate disposal_label 7. Label Waste Containers Clearly disposal_segregate->disposal_label disposal_store 8. Store Waste in a Designated Area disposal_label->disposal_store disposal_request 9. Request Waste Pickup disposal_store->disposal_request

Figure 2. Logical relationship for spill response and waste disposal.

First-Aid Measures

Immediate action is required in case of exposure to this compound.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Always have a copy of the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.